Product packaging for Somatostatin-14 (3-14) Trifluoroacetate(Cat. No.:CAS No. 54518-51-3)

Somatostatin-14 (3-14) Trifluoroacetate

Cat. No.: B6295899
CAS No.: 54518-51-3
M. Wt: 1625.8 g/mol
InChI Key: ZJWIEPXPIRDHLF-ASWYRLASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of Somatostatin (B550006) and its Physiological Relevance

Somatostatin is a versatile peptide hormone that plays a crucial inhibitory role in various physiological processes throughout the body. nih.govclevelandclinic.org Also known as growth hormone-inhibiting hormone (GHIH), it is produced in multiple locations, including the hypothalamus, central nervous system (CNS), pancreas, and gastrointestinal (GI) tract. nih.govclevelandclinic.orgnih.gov Its primary function is to regulate the endocrine and exocrine systems by inhibiting the secretion of numerous other hormones and substances. nih.govclevelandclinic.orgpatsnap.com

Key physiological actions of somatostatin include:

Hormone Regulation: It inhibits the release of growth hormone (GH) and thyroid-stimulating hormone (TSH) from the pituitary gland. clevelandclinic.orgnih.gov In the pancreas, it suppresses the secretion of both insulin (B600854) and glucagon (B607659). patsnap.com

Gastrointestinal Function: Within the GI tract, somatostatin reduces gastric acid secretion, slows gastrointestinal motility, and inhibits the release of various gut hormones like gastrin and secretin. nih.govresearchgate.net

Cell Growth: It has demonstrated anti-proliferative effects, inhibiting the rapid reproduction of both normal and cancerous cells. nih.govpatsnap.commdpi.com

Neurotransmission: In the nervous system, somatostatin can act as a neurotransmitter or neuromodulator, influencing memory formation and neuronal activity. nih.govclevelandclinic.orgpatsnap.com

Somatostatin exerts its effects by binding to a family of five distinct G protein-coupled receptors (SSTR1-5), which are widely distributed in tissues throughout the body. patsnap.comnih.govdrugbank.com The widespread presence and inhibitory nature of somatostatin make it a critical regulator of homeostasis. clevelandclinic.orgpatsnap.com

Significance of Somatostatin-14 and its Truncated/Fragment Forms

Somatostatin is synthesized as a larger precursor molecule, preprosomatostatin, which is then processed into two primary active forms: a 14-amino acid peptide (Somatostatin-14 or SST-14) and a 28-amino acid peptide (Somatostatin-28 or SST-28). patsnap.commdpi.comdrugbank.com These two isoforms have overlapping activities but differ mainly in their primary location of effect. nih.gov SST-14 is the predominant form in the brain and nervous system, while SST-28 is more abundant in the mucosal cells of the GI tract. nih.govpatsnap.comnih.gov

The metabolism and degradation of these peptides are also subjects of significant research. In vivo studies show that SST-14 is eliminated very rapidly, with a half-life of only 1 to 3 minutes. nih.govoup.com Its metabolism can involve the cleavage of the N-terminus, leading to the formation of truncated fragments. oup.com

Somatostatin-14 (3-14) is one such truncated form, a polypeptide fragment that is utilized in academic research. medchemexpress.commedchemexpress.combachem.com It is often identified through peptide screening, a research technique used to discover active peptides for studying protein interactions, functional analysis, and epitope mapping. medchemexpress.commedchemexpress.com The study of such fragments is crucial for understanding structure-activity relationships, receptor binding, and the specific physiological roles that different parts of the parent molecule may play.

Feature Somatostatin-14 (SST-14) Somatostatin-28 (SST-28)
Amino Acid Length 14 28
Primary Location Brain, Pancreas, Neurons nih.govnih.gov GI Tract, Retina nih.govmdpi.comnih.gov
Receptor Affinity Higher affinity for SSTRs 1-4 mdpi.com Higher affinity for SSTR5 mdpi.com
Key Functions Potent inhibitor of GH, glucagon, and insulin release nih.gov Major final product in intestinal mucosal cells nih.gov

Rationale for Academic Research on Somatostatin-14 (3-14) Trifluoroacetate (B77799)

The specific formulation of "Somatostatin-14 (3-14) Trifluoroacetate" is highly relevant to its use in a research context. The "Trifluoroacetate" (TFA) portion refers to the counter-ion that is associated with the peptide.

In academic and pharmaceutical research, peptides are frequently synthesized and purified using a technique called reverse-phase high-performance liquid chromatography (RP-HPLC). ambiopharm.comnih.gov Trifluoroacetic acid is a standard component of the solvent system used in this purification process because it acts as an ion-pairing agent, improving the separation and purity of the final peptide. ambiopharm.comnih.gov As a result, the purified peptide is often isolated as a trifluoroacetate salt. ambiopharm.comgenscript.com

Therefore, the rationale for using the TFA salt form of Somatostatin-14 (3-14) in research includes:

Availability and Purity: It is the common form produced during standard solid-phase peptide synthesis and HPLC purification, making it readily available for research purposes. ambiopharm.comgenscript.com

Utility in Early-Stage Research: Many initial in vitro and in vivo studies are conducted with the TFA salt form of a peptide to determine its basic biological activity. ambiopharm.com

It is also important for researchers to be aware of the specific salt form they are using. Studies have shown that the trifluoroacetate counter-ion itself can sometimes exert biological effects, such as inhibiting cell proliferation in certain culture systems. nih.govphysiology.org This makes it a critical variable to control for in experiments and underscores the importance of specifying the full chemical name, including the salt, in research publications to ensure reproducibility and accurate interpretation of findings. nih.govnih.gov

Compound Name Role/Significance
Somatostatin-14 (3-14) A truncated fragment of Somatostatin-14 used in research to study structure-function relationships. medchemexpress.commedchemexpress.com
Trifluoroacetic Acid (TFA) Used as an ion-pairing agent in HPLC purification of peptides. ambiopharm.comnih.gov
Trifluoroacetate (TFA) Salt The common form of commercially available research peptides resulting from the purification process. ambiopharm.comgenscript.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C73H99F3N16O19S2 B6295899 Somatostatin-14 (3-14) Trifluoroacetate CAS No. 54518-51-3

Properties

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H98N16O17S2.C2HF3O2/c1-39(89)58(69(101)83-52(32-43-22-10-5-11-23-43)67(99)87-59(40(2)90)70(102)84-55(36-88)68(100)85-56(38-106)71(103)104)86-62(94)49(27-15-17-29-73)78-65(97)53(33-44-35-76-47-25-13-12-24-45(44)47)81-64(96)51(31-42-20-8-4-9-21-42)79-63(95)50(30-41-18-6-3-7-19-41)80-66(98)54(34-57(75)91)82-61(93)48(26-14-16-28-72)77-60(92)46(74)37-105;3-2(4,5)1(6)7/h3-13,18-25,35,39-40,46,48-56,58-59,76,88-90,105-106H,14-17,26-34,36-38,72-74H2,1-2H3,(H2,75,91)(H,77,92)(H,78,97)(H,79,95)(H,80,98)(H,81,96)(H,82,93)(H,83,101)(H,84,102)(H,85,100)(H,86,94)(H,87,99)(H,103,104);(H,6,7)/t39-,40-,46+,48+,49+,50+,51+,52+,53+,54+,55+,56+,58+,59+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWIEPXPIRDHLF-ASWYRLASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H99F3N16O19S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1625.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Characterization

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing the linear precursor of Somatostatin-14 (3-14). biosynth.comnih.govcapes.gov.bracs.org This method involves building the peptide chain sequentially while one end is anchored to an insoluble polymer support, or resin. biosynth.com This approach simplifies the purification process at each step, as reagents and byproducts can be washed away from the resin-bound peptide. biosynth.comgoogle.com

The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. seplite.com In this method, the α-amino group of each incoming amino acid is temporarily protected by an Fmoc group, which is base-labile. seplite.comnih.gov The reactive side chains of amino acids, such as those on Lysine, Threonine, and Cysteine, are protected by acid-labile groups like tert-butyl (tBu). seplite.comnih.gov

The synthesis cycle involves two key steps:

Deprotection: The Fmoc group on the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine for the next coupling step. nih.gov

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and added to the resin, forming a new peptide bond. This cycle is repeated until the entire peptide sequence is assembled. google.com

The use of Fmoc/tBu chemistry is advantageous due to the mild conditions required for Fmoc group removal, which preserves the acid-sensitive side-chain protecting groups and the bond linking the peptide to the resin until the final cleavage step. seplite.comnih.gov

The choice of resin is critical as it determines the C-terminal functionality of the final peptide (an acid or an amide) and influences the efficiency of the synthesis. peptide.combiotage.com For synthesizing a peptide acid like Somatostatin-14 (3-14), resins such as 2-chlorotrityl chloride (2-CTC) or Wang resin are commonly employed. biotage.comresearchgate.net

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions that leave the side-chain protecting groups intact, which can be useful for certain synthetic strategies. biotage.comresearchgate.net

Wang Resin: This is another popular choice for producing peptide acids, though it requires stronger acidic conditions for cleavage, typically performed concurrently with the removal of side-chain protecting groups. biotage.combiotage.com

The efficiency of peptide bond formation is enhanced by coupling reagents. These reagents activate the carboxylic acid group of the incoming amino acid to facilitate its reaction with the free amine on the growing peptide chain. Common coupling procedures involve activating agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with an additive like HOBt (Hydroxybenzotriazole) and a base such as DIPEA (N,N-Diisopropylethylamine). researchgate.net

Resin TypeTypical ApplicationCleavage ConditionKey Advantage
2-Chlorotrityl Chloride (2-CTC)C-terminal peptide acidsMild acid (e.g., 1-3% TFA)Allows cleavage with side-chain protection intact. biotage.comresearchgate.net
Wang ResinC-terminal peptide acidsStrong acid (e.g., high % TFA)Commonly used, cleaves peptide and protecting groups simultaneously. biotage.com
Rink Amide ResinC-terminal peptide amidesStrong acid (e.g., high % TFA)Standard choice for peptide amides. biotage.com

The final step of SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. google.comthermofisher.com This is typically achieved by treating the peptide-resin with a strong acid, most commonly Trifluoroacetic Acid (TFA). google.comsigmaaldrich.com

During cleavage, the protecting groups are released as highly reactive cationic species that can modify sensitive amino acids like Cysteine and Tryptophan. sigmaaldrich.combiotage.comactivotec.com To prevent these unwanted side reactions, "scavengers" are added to the TFA cleavage cocktail. biotage.compolypeptide.com These nucleophilic compounds trap the reactive cations. sigmaaldrich.comnih.gov

A typical cleavage cocktail for a Cysteine-containing peptide like Somatostatin-14 (3-14) is a mixture of TFA with water, triisopropylsilane (B1312306) (TIS), and dithiothreitol (B142953) (DTT) or 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.combiotage.com

TIS is effective at scavenging t-butyl cations. sigmaaldrich.com

Water helps to hydrolyze certain byproducts. sigmaaldrich.com

EDT or DTT are crucial for protecting the thiol group of Cysteine from oxidation and other modifications. biotage.comrsc.org

ScavengerTargeted Residue/GroupFunction
Triisopropylsilane (TIS)Trityl groups, t-Butyl cationsReduces and traps carbocations. sigmaaldrich.com
1,2-Ethanedithiol (EDT) / Dithiothreitol (DTT)CysteinePrevents oxidation and re-attachment of protecting groups to the thiol. biotage.com
WaterGeneralAids in hydrolysis of protecting groups and acts as a scavenger. sigmaaldrich.com
ThioanisoleMethionine, TryptophanPrevents alkylation of sulfur-containing and indole (B1671886) rings. peptide.com

Following cleavage, the crude linear peptide is typically precipitated from the TFA solution using cold diethyl ether, collected by filtration or centrifugation, and then purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC). peptide.com The use of TFA in the mobile phase during HPLC purification results in the final product being isolated as a trifluoroacetate (B77799) salt.

Disulfide Bond Formation and Cyclization

The biological activity of Somatostatin-14 is dependent on its cyclic structure, which is conferred by a disulfide bridge between two Cysteine residues. springernature.comlifetein.combachem.com This bond is formed after the linear peptide has been synthesized and cleaved from the resin. nih.govtaylorfrancis.com

Formation of the disulfide bond requires the oxidation of the thiol (-SH) groups of the two Cysteine residues in the linear peptide precursor. lifetein.comnih.gov This intramolecular cyclization must be performed under carefully controlled conditions to favor the desired monomeric cyclic product over dimeric or oligomeric byproducts. mdpi.com The reaction is generally carried out in a dilute aqueous solution at a slightly basic pH (around 8-9) to facilitate thiol deprotonation, making it more susceptible to oxidation. lifetein.com

Several methods can be employed for oxidative cyclization:

Air Oxidation: Simply stirring the dilute peptide solution in a buffer open to the atmosphere allows for slow oxidation by dissolved oxygen. This is a mild and common method. lifetein.com

Potassium Ferricyanide (K₃[Fe(CN)₆]): This is a faster and more controlled chemical oxidant used for cyclization. pnas.org

Iodine (I₂): Iodine-mediated oxidation is another efficient method for forming disulfide bonds. pnas.org

Dimethyl Sulfoxide (DMSO): DMSO can also serve as a mild oxidant for this purpose. google.com

Oxidation MethodDescriptionTypical Conditions
Air OxidationUses atmospheric oxygen to slowly oxidize thiols.Dilute peptide in aqueous buffer (pH ~8), open to air, stirring for hours to days. lifetein.com
Potassium FerricyanideA controlled chemical oxidant.Addition of K₃[Fe(CN)₆] solution to the peptide solution. pnas.org
IodineA rapid chemical oxidant.Titration with an iodine solution in an appropriate solvent. pnas.org
DMSOA mild chemical oxidant.Dissolving the peptide in a DMSO/water mixture. google.com

Cyclization has a profound impact on the peptide's physicochemical properties. The formation of the disulfide bond dramatically restricts the conformational freedom of the peptide backbone. nih.govuq.edu.aupeptide.com This pre-organization into a more rigid, defined three-dimensional structure is often essential for high-affinity binding to its biological receptor. uq.edu.au

Purification Techniques for Somatostatin-14 (3-14) Derivatives

The purification of synthetic Somatostatin-14 (3-14) and its derivatives is a critical step to isolate the target peptide from a complex mixture of reagents, by-products, and incompletely synthesized sequences. The trifluoroacetate salt form of the peptide is typically a result of the common use of trifluoroacetic acid (TFA) during the final cleavage from the solid-phase resin and in chromatographic purification steps.

Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective method for the purification of Somatostatin-14 derivatives. nih.govresearchgate.net This technique separates peptides based on their hydrophobicity, allowing for the isolation of the desired product with high purity.

The process involves injecting the crude peptide, often obtained after cleavage from a solid support with a TFA-based cocktail, onto a column packed with a nonpolar stationary phase, such as C18-bonded silica. nih.govgoogle.com A mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), is then passed through the column. tandfonline.com Both solvents are usually modified with a small percentage of an ion-pairing agent, most commonly TFA, which helps to sharpen the peaks and improve separation. A gradient of increasing organic solvent concentration is used to elute the bound peptides, with more hydrophobic species being retained longer on the column.

For instance, bicyclic analogs of Somatostatin-14 have been successfully isolated using semi-preparative HPLC. nih.gov Similarly, a ⁶⁸Ga-labeled Somatostatin (B550006) analogue, NODAGA-HPBCD, was purified by preparative RP-HPLC to achieve a purity exceeding 98%. researchgate.net In another example, the purification of a radiolabeled 125I-[Tyr0]-Somatostatin-14 derivative was performed using RP-HPLC with an isocratic elution of 22% acetonitrile in a 0.1 M triethylammonium (B8662869) formate (B1220265) (TEAF) buffer (pH 2.2). tandfonline.com

The conditions for preparative HPLC can be tailored to the specific properties of the Somatostatin-14 derivative being purified. Key parameters that are optimized include the column type, mobile phase composition, gradient slope, and flow rate.

Table 1: Example Preparative HPLC Purification Parameters

Parameter Condition Source
Technique Reversed-Phase HPLC (RP-HPLC) nih.govresearchgate.nettandfonline.com
Stationary Phase C18-bonded silica google.com
Mobile Phase A 0.1% aqueous TFA or 0.1 M TEAF buffer tandfonline.comnih.gov
Mobile Phase B Acetonitrile (MeCN) tandfonline.comnih.gov
Elution Gradient or Isocratic tandfonline.comnih.gov
Detection UV Absorbance (e.g., 220 nm, 280 nm) -

| Resulting Purity | >95% to >98% | nih.govresearchgate.netnih.gov |

While preparative HPLC is the gold standard, other chromatographic techniques can be employed, often as preliminary purification steps or for specific applications.

Size Exclusion Chromatography (SEC): This method separates molecules based on their size. It has been used for the purification of radiolabeled Somatostatin-14 derivatives. For example, 125I-[Tyr0]-SST-14 was subjected to SEC on a Sephadex G-25 fine column after an initial solid-phase extraction (SPE) step. tandfonline.com This approach effectively separates the larger peptide from smaller impurities.

Medium Pressure Liquid Chromatography (MPLC): For larger scale purifications, MPLC can be a viable option. A patented synthesis method for Somatostatin-14 describes passing the crude trifluoroacetic acid salt through a C18 bonded silica-gel medium pressure column, using a methanol-water elution process for separation and purification. google.com

Affinity Chromatography: In specific research contexts, such as the isolation of native peptides from biological sources, affinity chromatography can be highly effective. Rat hypothalamic Somatostatin-14 was isolated using antisomatostatin affinity chromatography as an initial, highly specific purification step before further refinement with gel filtration and HPLC. nih.gov

Analytical Characterization of Synthetic Products

Following purification, the identity and purity of Somatostatin-14 (3-14) Trifluoroacetate must be rigorously confirmed. This is accomplished using a combination of high-resolution analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the characterization of synthetic peptides. It combines the separation power of HPLC with the mass-analyzing capability of mass spectrometry, providing information on both the purity and molecular weight of the sample in a single analysis.

After purification, Somatostatin-14 derivatives are analyzed to confirm that the correct molecular mass is observed, verifying the peptide's identity. acs.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, further corroborating the elemental composition of the synthetic product. researchgate.net For example, the identity of novel Somatostatin-14 peptide conjugates was confirmed by observing the calculated mass-to-charge ratios ([M+2H]²⁺, [M+3H]³⁺, and [M+4H]⁴⁺) using electrospray ionization mass spectrometry (ESI-MS). nih.govnih.gov LC-MS is also crucial for identifying by-products from the synthesis, such as S-tbutylated species that can arise during TFA cleavage. acs.org

Table 2: Representative Mass Spectrometry Data for a Somatostatin-14 Derivative

Ion Type Calculated m/z Observed m/z Method Source
[M+2H]²⁺ 1024.9627 - ESI-MS nih.gov
[M+3H]³⁺ 683.6440 - ESI-MS nih.gov

Data for a DOTA-conjugated Somatostatin-14 analog.

Analytical reversed-phase HPLC is the standard method for determining the purity of the final peptide product. acs.org A small amount of the purified peptide is injected onto an analytical HPLC column, and the resulting chromatogram is analyzed. The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total area of all peaks detected (typically at a wavelength of 214 or 220 nm). acs.org

This method is highly sensitive and can separate the main product from closely related impurities that may not have been fully removed during preparative chromatography. Purity levels of >95% or >97% are commonly reported for synthetic Somatostatin-14 derivatives intended for research. nih.govnih.gov For instance, crude peptides from a TFA cleavage reaction were analyzed using HPLC to quantify the percentage of desired product versus impurities. acs.org Furthermore, analytical HPLC is used to confirm the high purity (>95%) of the final, lyophilized peptide conjugates after semi-preparative purification. nih.govnih.gov

Structural Elucidation and Conformational Dynamics

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides like Somatostatin-14 (3-14) at atomic resolution under conditions that mimic a physiological environment.

Elucidation of Three-Dimensional Conformations

The three-dimensional conformation of somatostatin (B550006) analogs in solution is extensively studied using proton (¹H) NMR. By analyzing various NMR parameters, a detailed picture of the peptide's structure can be constructed. Key experiments include:

Total Correlation Spectroscopy (TOCSY): This experiment is used to identify the spin systems of individual amino acid residues within the peptide. Differences in the TOCSY spectra between cyclic and non-cyclic forms of somatostatin highlight changes in the local chemical environment of the amino acid residues upon cleavage of the disulfide bond. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close in space (typically < 5 Å), providing crucial distance constraints for structure calculation. The observation of medium and long-range NOEs in the spectrum of SST-14 is instrumental in defining its folded structure. researchgate.net For instance, these NOEs provide the data needed to calculate an ensemble of structures using programs like CYANA. researchgate.net

Scalar Coupling Constants (³J): The measurement of scalar coupling constants, such as ³JαH-NH, provides information about the backbone dihedral angles (φ). nih.gov These angles are fundamental in defining the peptide's backbone conformation. Analysis of these constants for somatostatin in aqueous solution has been used to assess proposed conformational models. nih.gov

An ensemble of solution structures for SST-14, derived from NMR data, typically reveals a well-defined conformation for the core of the molecule, while the termini may exhibit greater flexibility. researchgate.net The structure of somatostatin-14 determined by these methods has been found to be comparable to previously reported structures of its analogs. researchgate.net

NMR Technique Information Obtained Relevance to 3D Structure
TOCSY Identifies amino acid spin systemsAssigns specific proton signals to each residue in the peptide sequence. researchgate.net
NOESY Provides interproton distance constraintsDefines spatial proximity between residues, crucial for calculating the folded structure. researchgate.net
Scalar Coupling (³J) Determines dihedral angle constraints (e.g., φ, χ¹)Provides information on the backbone and side-chain torsional angles. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used biophysical technique to investigate the secondary structure of peptides and proteins in solution. acs.org By measuring the differential absorption of left and right circularly polarized light, CD provides insight into the proportions of α-helices, β-sheets, turns, and random coil structures.

Studies on somatostatin have shown that its far-UV CD spectrum is consistent with the presence of ordered secondary structures, such as β-structure, while ruling out significant α-helical content. pnas.org The spectrum is often characterized by negative extrema around 238 nm and 270 nm and a positive extremum at 225 nm. pnas.org

The conformational state of somatostatin can also be monitored during processes like aggregation. nih.gov Initially, the peptide may display a random coil conformation, indicated by a negative minimum around 198 nm. nih.gov Under certain conditions, such as in the presence of aggregation inducers, a conformational transition to a more structured state can be observed. For SST-14, a change from a random coil to a 'helix-rich' structure, with minima at ~208 nm and ~222 nm, has been reported during aggregation, which later transitions to a structure with minima at ~215 nm and ~240 nm upon fibril formation. nih.gov

Secondary Structure Characteristic CD Signal Observation in Somatostatin-14
Random Coil Negative minimum ~198 nmObserved for the initial unstructured conformation. nih.gov
β-Sheet / β-Turn Negative minimum ~216-218 nm, positive extremum ~225 nmThe presence of ordered β-structure is supported by CD data. nih.govpnas.org
α-Helix Negative minima ~208 nm and ~222 nmGenerally absent in the monomeric state but may appear transiently during aggregation. nih.govpnas.org

Computational Modeling and Molecular Dynamics (MD) Simulations

Computational methods, particularly molecular dynamics (MD) simulations, complement experimental techniques like NMR and CD by providing a dynamic, atomic-level view of peptide behavior over time. mdpi.com

Prediction and Validation of Structural Dynamics

MD simulations are used to model the conformational dynamics of peptides like somatostatin-14 in a simulated aqueous environment. nih.gov These simulations start with an initial structure, often derived from NMR data, and use force fields (e.g., CHARMM) to calculate the forces between atoms and predict their subsequent motion over time. nih.gov

For somatostatin-14, MD simulations have been used to assess the conformational dynamics of both the native cyclic peptide and its non-cyclic, disulfide-reduced form. nih.gov These simulations can span hundreds of nanoseconds and reveal marked differences in the conformational flexibility and intermolecular interactions between the two forms, providing a plausible explanation for their different aggregation behaviors observed experimentally. nih.gov The trajectories generated from these simulations can be analyzed to identify the various conformations the peptide accesses. nih.gov Such computational studies are crucial for rationalizing the binding of somatostatin and its analogs to their specific receptors (SSTRs). researchgate.net

Analysis of Intramolecular Interactions

Analysis of MD trajectories allows for the mapping of persistent intramolecular hydrogen bonds that define secondary structural elements like β-turns. The β-turn, particularly around the pharmacologically critical sequence Phe-Trp-Lys-Thr, is a consensus structural motif for many biologically active somatostatin analogs. nih.gov Simulations can quantify the stability of these turns and other structural features by analyzing the distances and angles between specific atoms over the course of the simulation. researchgate.net This detailed analysis of interactions is fundamental to understanding the structural basis of receptor selectivity and affinity. researchgate.net

Impact of the Disulfide Bridge on Conformational Dynamics and Stability

Studies utilizing two-dimensional NMR have been instrumental in resolving the initial structure of Somatostatin-14 that precedes aggregation. nih.gov When the disulfide bridge is disrupted, the resulting noncyclic peptide exhibits a marked increase in conformational flexibility. nih.gov This heightened flexibility has been shown to accelerate the process of amyloid formation. nih.gov The amyloid fibrils formed by the disulfide-reduced, noncyclic somatostatin demonstrate greater resistance to denaturing conditions and a decreased ability to release monomers, highlighting the role of the disulfide bond in modulating the reversibility of aggregation. nih.gov

Molecular dynamics simulations have provided further insights, revealing significant differences in the intermolecular interactions between the cyclic (with disulfide bridge) and noncyclic forms of somatostatin. rcsb.org These computational models offer a plausible explanation for the experimentally observed differences in aggregation kinetics and fibril reversibility. rcsb.org The disulfide bond, therefore, is not merely a passive structural component but an active modulator of the peptide's conformational landscape and its propensity for self-association into stable amyloid aggregates. nih.gov This has significant implications for the storage and secretion of the hormone in vivo, where it is stored as amyloid-like aggregates in secretory granules. nih.gov

The introduction of additional disulfide bridges in synthetic somatostatin analogs has been explored as a strategy to enhance metabolic stability. By creating bicyclic analogs, researchers aim to impose further rigidity on the molecule, which can protect it from in vivo degradation. nih.govstclaircollege.ca These modifications, however, can also alter the peptide's affinity for its various receptor subtypes, underscoring the delicate balance between stability and biological activity that is governed by these structural constraints. nih.gov For instance, the introduction of a second disulfide bridge in some analogs led to an enhancement of affinity for all five somatostatin receptor subtypes, while in others, it resulted in a loss of affinity. nih.gov

Table 1: Research Findings on the Impact of the Disulfide Bridge in Somatostatin-14

Research FindingMethod(s) UsedImplication for Conformational Dynamics & StabilityReference(s)
Cleavage of the Cys³-Cys¹⁴ disulfide bond increases conformational flexibility.Two-dimensional NMR, Molecular Dynamics SimulationsThe disulfide bridge restricts the peptide's conformational freedom, contributing to a more defined structure. nih.govrcsb.org
Disruption of the disulfide bridge leads to more rapid amyloid formation.In vitro aggregation experimentsThe constrained cyclic structure provided by the disulfide bond slows down the process of self-aggregation into amyloid fibrils. nih.gov
Fibrils from noncyclic somatostatin are more resistant to denaturation.In vitro aggregation experimentsThe disulfide bond influences the morphology and stability of the resulting amyloid aggregates. nih.gov
Introduction of a second disulfide bridge can enhance metabolic stability.Synthesis and in vitro/in vivo evaluation of bicyclic analogsIncreased rigidity due to multiple disulfide bridges can protect the peptide from enzymatic degradation. nih.govstclaircollege.ca
Altering the disulfide bridge structure can modulate receptor binding affinity.Receptor autoradiography on cells expressing receptor subtypesThe conformational constraints imposed by the disulfide bridge(s) are critical for optimal interaction with somatostatin receptors. nih.gov

Receptor Binding and Selectivity Profiling

Somatostatin (B550006) Receptor (SSTR) Subtype Characterization (SSTR1-5)

The five SSTR subtypes, while all binding the endogenous ligands Somatostatin-14 and Somatostatin-28, display varied affinities for synthetic analogs. nih.govnih.gov This differential binding is foundational to the targeted therapeutic strategies employing somatostatin analogs. nih.gov SSTRs 1-4 generally show weak selectivity for Somatostatin-14 binding, whereas SSTR5 exhibits a preference for Somatostatin-28. medchemexpress.commedchemexpress.com Based on their reactivity with synthetic octapeptide and hexapeptide analogs, SSTR2, SSTR3, and SSTR5 are grouped into one subclass, while SSTR1 and SSTR4, which react poorly with these analogs, form another. medchemexpress.commedchemexpress.com All five receptor subtypes are coupled to the inhibition of adenylyl cyclase through pertussis toxin-sensitive G-proteins. medchemexpress.commedchemexpress.com

The distribution of these receptor subtypes is widespread, with overlapping yet distinct patterns in the brain and peripheral organs, varying by tissue and species. medchemexpress.com For instance, in the human pituitary gland, SSTR1, SSTR2, and SSTR5 are expressed, while pituitary adenomas can also contain SSTR3. jci.org This specific expression pattern is crucial for the clinical application of SSTR-targeting compounds. oup.com

Radioligand Binding Assays

Radioligand binding assays are instrumental in characterizing the interaction of ligands like Somatostatin-14 (3-14) with SSTRs. These assays typically involve the use of a radioactively labeled ligand to quantify the binding affinity and selectivity of unlabeled compounds.

Binding affinities are commonly expressed as IC50 values, which represent the concentration of a competing ligand that displaces 50% of a specific radioligand, or as Ki values (inhibition constant), which provide a more absolute measure of binding affinity. ncifcrf.gov While specific IC50 or Ki values for Somatostatin-14 (3-14) Trifluoroacetate (B77799) are not extensively detailed in the provided context, the methodology for their determination is well-established. For instance, studies on native Somatostatin-14 have shown high affinity for all five SSTR subtypes. nih.govnih.gov The binding affinity of various somatostatin analogs for different SSTR subtypes has been extensively studied, revealing a wide range of potencies. For example, the synthetic analog octreotide (B344500) binds with high affinity to SSTR2 and moderate affinity to SSTR5, but poorly to SSTR1, SSTR3, and SSTR4. researchgate.netwjgnet.com

The following table illustrates the binding affinities (IC50 in nM) of Somatostatin-14 and a selection of synthetic analogs for the human SSTR subtypes, as determined in various studies.

Compoundsst1 (IC50, nM)sst2 (IC50, nM)sst3 (IC50, nM)sst4 (IC50, nM)sst5 (IC50, nM)
Somatostatin-14High AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity
Octreotide>10000.32Moderate Affinity>1000Similar to S-14
Lanreotide (B11836)Low AffinityHigh AffinityLow AffinityLow AffinityHigh Affinity
Pasireotide (SOM230)High AffinityHigh AffinityHigh AffinityNo Agonist ActivityHigh Affinity

This table is a composite representation from multiple sources and specific values can vary between studies.

The selectivity of a ligand for a particular SSTR subtype is a key aspect of its pharmacological profile. Somatostatin-14 itself is considered non-selective, binding with high affinity to all five receptor subtypes. guidetopharmacology.orgnih.gov In contrast, many synthetic analogs have been developed to be selective for specific subtypes. nih.govjci.org For example, octreotide and lanreotide are primarily selective for SSTR2. jci.orgwjgnet.com The development of subtype-selective analogs is a major focus in drug discovery to minimize off-target effects. guidetopharmacology.org The assessment of selectivity involves comparing the binding affinities (Ki or IC50 values) of a compound across the different receptor subtypes. A high ratio of affinity for one subtype over others indicates high selectivity.

The binding of somatostatin ligands to their receptors can be influenced by the presence of nucleotides and ions. Studies on rat brain SS receptors have shown that GTP and ATP can inhibit the binding of radioiodinated analogs of both Somatostatin-14 and Somatostatin-28 in a dose-dependent manner. nih.gov This inhibition is characterized by a decrease in the maximum number of binding sites (Bmax) without altering the binding affinity (Kd). nih.gov Monovalent cations have also been shown to inhibit the binding of both radioligands. nih.gov Furthermore, the binding of Somatostatin-14 to rat pancreatic acinar cell membranes has been found to be dependent on calcium ions (Ca2+). researchgate.net This sensitivity to ions can vary between tissues. researchgate.net

Comparative Analysis of Somatostatin-14 (3-14) Binding Profile with Endogenous Somatostatin-14 and Synthetic Analogs

The binding profile of Somatostatin-14 (3-14) is understood in the context of the parent molecule, Somatostatin-14, and various synthetic analogs. Endogenous Somatostatin-14 binds with high affinity to all five SSTR subtypes. guidetopharmacology.orgnih.gov Synthetic analogs, on the other hand, often exhibit distinct selectivity profiles. For example, octreotide and lanreotide show high affinity for SSTR2 and moderate to low affinity for other subtypes. jci.orgwjgnet.com Pasireotide (SOM230) is a multireceptor ligand, binding with high affinity to SSTR1, SSTR2, SSTR3, and SSTR5. wjgnet.comoup.com

The structural differences between these molecules account for their varied binding characteristics. Synthetic analogs are often shorter peptides, which can lead to increased stability and receptor selectivity compared to the native hormone. wjgnet.commdpi.com The binding affinity of these analogs directly correlates with their biological activity, such as the inhibition of hormone secretion. jci.org

Mechanisms of Receptor Internalization and Trafficking

Upon agonist binding, SSTRs can undergo internalization, a process where the receptor-ligand complex is translocated from the cell surface to intracellular compartments. bioscientifica.comatlasgeneticsoncology.org This mechanism is crucial for regulating receptor signaling and is a key factor in the clinical application of radiolabeled somatostatin analogs for tumor imaging and therapy. oup.combioscientifica.com

The different SSTR subtypes exhibit distinct internalization patterns. SSTR2, SSTR3, and SSTR5 are known to internalize to a greater extent than SSTR1 and SSTR4. atlasgeneticsoncology.org For instance, Somatostatin-14 induces robust internalization of SSTR2 and SSTR3, and to a lesser extent, SSTR5. oup.com Interestingly, the sst4 receptor appears to be resistant to agonist-induced internalization. nih.gov

The process of internalization is often mediated by clathrin-dependent pathways and can involve β-arrestins. oup.comnih.gov However, the specific mechanisms can vary depending on the receptor subtype and the specific agonist. oup.com For example, while most agonists trigger SSTR2 and SSTR3 internalization, SSTR5 internalization is induced by natural somatostatin peptides but not by some synthetic high-affinity SSTR5 agonists. nih.gov This differential internalization has significant implications for the therapeutic efficacy of various somatostatin analogs. oup.comoup.com

Agonist-Induced Receptor Desensitization

Continuous or repeated exposure to an agonist like somatostatin can lead to a decrease in cellular responsiveness, a phenomenon known as receptor desensitization. nih.govyoutube.com This process is a crucial physiological mechanism to prevent overstimulation of signaling pathways. For somatostatin receptors, desensitization involves multiple steps, beginning with the uncoupling of the receptor from its associated G protein. nih.gov

A primary mechanism driving desensitization is the phosphorylation of the agonist-occupied receptor. nih.gov This is carried out by specific enzymes called G protein-coupled receptor kinases (GRKs). nih.gov These serine-threonine kinases specifically recognize and phosphorylate the activated form of the GPCR. nih.gov For example, studies on the sst2A receptor demonstrated that agonist exposure rapidly increased its phosphorylation state, which was dependent on both the concentration and duration of agonist treatment. nih.gov

Following phosphorylation, proteins called arrestins bind to the receptor. nih.govnih.gov The binding of arrestin to the phosphorylated SSTR sterically hinders the receptor's ability to interact with and activate G proteins, effectively dampening the signal transduction cascade. nih.gov This sequence of phosphorylation and arrestin binding leads to the homologous desensitization of the receptor, where only the activated receptor subtype becomes unresponsive. youtube.com

Differential Internalization Pathways of SSTR Subtypes

Another key aspect of agonist-induced regulation is receptor internalization, where the receptors are removed from the cell surface into the cell's interior via endocytosis. youtube.com This process serves as a secondary mechanism of desensitization by reducing the number of available receptors on the plasma membrane. nih.gov The five SSTR subtypes exhibit distinct patterns of internalization upon agonist binding. nih.govnih.gov

SSTR2, SSTR3, and SSTR5 are known to internalize to a much greater extent and more rapidly than SSTR1 and SSTR4. nih.govnih.gov The sst4 receptor, in particular, appears to be resistant to short-term agonist-induced internalization when expressed in various cell lines and in native neurons. nih.gov

The pathways following internalization also differ among the subtypes. After being internalized, the sst2A receptor is often rapidly recycled back to the plasma membrane, allowing for the potential resensitization of the cellular response. nih.govnih.gov In contrast, internalized SSTR3 and SSTR5 are typically targeted for degradation in lysosomes, a process that can be dependent on ubiquitination. nih.govnih.gov This differential trafficking—rapid recycling versus lysosomal degradation—plays a significant role in determining the long-term signaling capacity of a cell in response to somatostatin. nih.govnih.gov Heterodimerization between different SSTR subtypes can further complicate these pathways, as the pairing of two different receptors can alter the internalization properties of one another. nih.govnih.gov

Table 2: Summary of SSTR Subtype Internalization and Trafficking This table is interactive. Users can sort columns by clicking on the headers.

Receptor Subtype Agonist-Induced Internalization Rate Post-Internalization Fate
SSTR1 Low / Resistant Primarily remains at cell surface
SSTR2 High / Rapid Rapidly recycles to cell surface
SSTR3 High / Rapid Targeted to lysosomes for degradation
SSTR4 Low / Resistant Primarily remains at cell surface
SSTR5 High / Rapid Targeted to lysosomes for degradation

Information is based on findings from multiple cellular and tissue studies. nih.govnih.govnih.gov

Intracellular Signaling Pathways and Molecular Mechanisms

G-Protein Coupled Receptor (GPCR) Signaling Transduction

The biological actions of Somatostatin-14 are mediated by a family of five G-protein coupled receptors (GPCRs), designated as SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. guidetopharmacology.orgnih.gov These receptors, which belong to the rhodopsin-like GPCR subclass, are widely distributed throughout the body and bind SST-14 with high affinity. guidetopharmacology.orgnih.gov Upon ligand binding, SSTRs primarily couple to inhibitory heterotrimeric G-proteins of the Gαi/o family (Gαi1, Gαi2, Gαi3). drugbank.comnih.gov This interaction triggers the dissociation of the G-protein subunits, which in turn modulate various downstream effector systems. nih.gov

The principal signaling cascades activated by SST-14 via its receptors include the inhibition of adenylyl cyclase, the regulation of ion channel activity, the activation of phosphotyrosine phosphatases (PTPs), and the modulation of the mitogen-activated protein kinase (MAPK) cascade. drugbank.commdpi.com While these pathways are common to the SSTR family, some receptor subtypes exhibit distinct signaling capabilities; for instance, SSTR2 and SSTR5 have been shown to also couple to the Gq/11 pathway, and SSTR2 can interact with the Gαo2/β2/γ3 complex in pituitary cells. researchgate.netnih.gov

Table 1: Overview of SSTR Subtype-Specific Signaling Pathways Activated by Somatostatin-14 This table summarizes the primary signaling effectors associated with different somatostatin (B550006) receptor subtypes upon activation by Somatostatin-14, as documented in various cellular systems.

SSTR SubtypePrimary G-Protein CouplingAdenylyl Cyclase (AC)K+ ChannelsCa2+ ChannelsPhosphotyrosine Phosphatase (PTP)MAPK Pathway
SSTR1GαiInhibitionActivationInhibitionNo Activation Reported nih.govoup.comModulation guidetopharmacology.org
SSTR2Gαi/o, Gαq researchgate.netInhibition pnas.orgActivation oup.comInhibition nih.govActivation nih.govoup.comModulation nih.govsemanticscholar.org
SSTR3GαiInhibitionNo Effect Reported oup.comInhibitionActivation nih.govoup.comModulation (Inhibition) guidetopharmacology.org
SSTR4GαiInhibitionActivation oup.comInhibitionActivation nih.govoup.comModulation guidetopharmacology.org
SSTR5Gαi, Gαq researchgate.netInhibitionActivation oup.comInhibitionNo Activation Reported nih.govoup.comModulation

A cornerstone of Somatostatin-14 signaling is the potent inhibition of adenylyl cyclase (AC) activity. drugbank.com This action is mediated through the Gαi subunit of the activated GPCR, which directly suppresses the enzyme responsible for converting ATP into cyclic AMP (cAMP). drugbank.comwikipedia.org The resulting decrease in intracellular cAMP levels is a critical step in many of SST-14's inhibitory functions. nih.gov For example, in mouse L cells engineered to express the SSTR2 subtype, SST-14 was shown to inhibit forskolin-stimulated cAMP accumulation by 70–95%, with a half-maximal inhibitory concentration (IC50) of 0.15 nM. pnas.org Similarly, in rat anterior pituitary membranes, SST-14 inhibited prostaglandin-stimulated adenylyl cyclase with a half-maximal dose (ID50) of 1.48 × 10⁻⁸ M. cdnsciencepub.com This mechanism is also central to the anti-angiogenic effects of somatostatin in the retina, which are mediated primarily through the SSTR2 receptor and the subsequent inhibition of the AC/cAMP system. unitus.it

Somatostatin-14 significantly modulates cellular excitability and secretion by regulating the activity of key ion channels, an effect that can occur directly via G-protein subunits or indirectly through second messengers. guidetopharmacology.org

Potassium (K+) Channels: Activation of SSTRs by SST-14 generally stimulates voltage-gated K+ channels. drugbank.comoup.com This leads to an increased efflux of K+ ions, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the cell to fire action potentials, thereby reducing hormone and neurotransmitter release. guidetopharmacology.org In cultured rat neocortical neurons, SST-14 was specifically found to increase a delayed rectifier K+ current (IK). cncb.ac.cn This effect is dependent on a pertussis toxin-sensitive G-protein but occurs independently of the cAMP pathway. cncb.ac.cn

Calcium (Ca2+) Channels: SST-14 signaling leads to the inhibition of voltage-gated Ca2+ channels, which curtails Ca2+ influx. guidetopharmacology.orgdrugbank.com Since calcium is a critical trigger for exocytosis, this inhibition is a primary mechanism for blocking hormone secretion. guidetopharmacology.org Research in rat amygdaloid neurons demonstrated that SST-14 selectively inhibits high voltage-activated (HVA) Ca2+ currents, particularly N- and P/Q-type channels, through the SSTR2 receptor. nih.gov In a different mechanism observed in cone photoreceptors, the inhibitory action of SST-14 on L-type voltage-gated Ca2+ channels was shown to require the mobilization of intracellular calcium from internal stores, a process dependent on phospholipase C (PLC) activation. physiology.org

The activation of phosphotyrosine phosphatases (PTPs) is a crucial signaling pathway for mediating the antiproliferative effects of Somatostatin-14. nih.gov This pathway involves the dephosphorylation of key signaling proteins, which can counteract growth-promoting signals. oup.com Studies using NIH 3T3 cells demonstrated that SST-14 treatment stimulated PTP activity in membranes from cells expressing SSTR2, SSTR3, or SSTR4, but not SSTR1 or SSTR5. nih.govoup.com This stimulation was sensitive to pertussis toxin, confirming its dependence on G-protein activation. nih.govoup.com The SH2-domain containing phosphatases, particularly SHP-2, are strongly implicated as downstream effectors in this pathway. nih.govnih.gov The ability of SSTRs to activate PTPs represents a major mechanism for the regulation of cell growth, differentiation, and migration. nih.gov

Somatostatin-14 signaling also involves the complex modulation of the mitogen-activated protein kinase (MAPK) cascade, which includes pathways like the extracellular signal-regulated kinase (ERK). drugbank.commdpi.com The effect of SST-14 on this cascade can be either stimulatory or inhibitory, depending on the cellular context and the specific SSTR subtype involved. In hepatocytes, SST-14 was found to stimulate the phosphorylation of ERK1/2 in a time- and concentration-dependent manner. physiology.org Conversely, the anti-angiogenic effects mediated by SSTR3 involve the inhibition of MAPK activity. guidetopharmacology.org In human Caco-2 intestinal cells, SST-14 was shown to stimulate the expression of the NHE8 transporter via the SSTR2-p38 MAPK pathway. nih.gov The interplay between SSTR-activated PTPs, such as SHP-2, and the MAPK cascade is a key regulatory node controlling cell fate. mdpi.comsemanticscholar.org

Beta-Arrestin Recruitment and Biased Agonism Studies

Beyond classical G-protein signaling, SSTRs can initiate G-protein-independent signaling through the recruitment of β-arrestin proteins. nih.govsemanticscholar.org β-arrestins are multifunctional adapter proteins that play a key role in GPCR desensitization, internalization, and the scaffolding of distinct signaling complexes. nih.gov Somatostatin-14 robustly promotes the mobilization of β-arrestin to the SSTR2 receptor. nih.gov This interaction between SSTR2A and β-arrestin induced by SST-14 has been characterized as transient. nih.gov

The concept of "biased agonism" is relevant to SSTR signaling, suggesting that different ligands can stabilize unique receptor conformations that preferentially activate one pathway over another (e.g., G-protein vs. β-arrestin). nih.govnih.gov For example, while SST-14 induces a transient interaction with β-arrestin, the synthetic agonist octreotide (B344500) promotes a more sustained association, leading to different patterns of receptor trafficking and signaling. nih.gov In cells co-expressing SSTR2 and SSTR5, SST-14 treatment prompted the translocation of β-arrestin to the cell surface to interact with SSTR2, highlighting the specificity of these interactions. nih.gov These findings reveal a more complex layer of signal regulation that may allow for the fine-tuning of cellular responses to somatostatin and its analogs. genscript.com

Role of Somatostatin-14 in Specific Cellular Signal Transduction Events

The integration of the aforementioned signaling pathways allows Somatostatin-14 to orchestrate specific and potent physiological outcomes across different cell types.

Inhibition of Hormone Secretion: This is a hallmark function of SST-14, particularly in the pituitary and pancreas. wikipedia.orgnih.gov In pituitary somatotropes, SST-14 inhibits growth hormone release by inhibiting adenylyl cyclase (reducing cAMP), activating K+ channels (causing hyperpolarization), and inhibiting Ca2+ channels (preventing the trigger for exocytosis). guidetopharmacology.org A similar combination of mechanisms underlies its inhibition of insulin (B600854) and glucagon (B607659) secretion from pancreatic islet cells. pnas.org

Antiproliferative Activity: SST-14 can halt cell proliferation, a key mechanism in its oncostatic potential. nih.gov This is often achieved by activating PTPs (like SHP-1 and SHP-2), which in turn dephosphorylate and inactivate components of growth factor receptor pathways, and by modulating MAPK signaling. semanticscholar.orgnih.gov This can lead to a cell cycle block, for instance, a transient G0/G1 arrest observed in GH3 pituitary tumor cells. nih.gov

Neuronal Modulation: In the central nervous system, SST-14 acts as a neuromodulator. cncb.ac.cn By activating K+ channels and inhibiting Ca2+ channels in neurons, it can reduce neuronal excitability and inhibit the release of other neurotransmitters. drugbank.comnih.govcncb.ac.cn

Intestinal Regulation: In the gut, SST-14 is known to stimulate the absorption of water and electrolytes. nih.gov A specific molecular event underlying this function was identified in Caco-2 intestinal cells, where SST-14, acting via the SSTR2-p38 MAPK pathway, upregulates the expression of the sodium-hydrogen exchanger NHE8. nih.gov

Table 2: Research Findings on Somatostatin-14's Modulation of Key Signaling Molecules This table presents specific, quantitative findings from research studies on the effect of Somatostatin-14 on various signaling components in different experimental models.

Signaling Molecule/ProcessCell/Tissue TypeEffect of Somatostatin-14Key Finding/ValueAssociated SSTR Subtype
cAMP Accumulationsst2-transfected L cellsInhibitionIC50 = 0.15 nM pnas.orgSSTR2 pnas.org
Adenylyl Cyclase ActivityRat Anterior PituitaryInhibitionID50 = 1.48 x 10-8 M cdnsciencepub.comNot specified
Delayed Rectifier K+ Current (IK)Rat Neocortical NeuronsActivation (Increase)Concentration-dependent increase cncb.ac.cnNot specified
High Voltage-Activated Ca2+ CurrentRat Amygdaloid NeuronsInhibitionInhibition of N- and P/Q-type channels nih.govSSTR2 nih.gov
Phosphotyrosine Phosphatase (PTP)Transfected NIH 3T3 cellsActivationIncreased activity in membrane preps nih.govoup.comSSTR2, SSTR3, SSTR4 nih.govoup.com
ERK 1/2 PhosphorylationRainbow Trout HepatocytesActivation (Increase)Maximal phosphorylation within 5 min physiology.orgNot specified
p38 MAPK PhosphorylationCaco-2 cellsActivation (Increase)Mediates upregulation of NHE8 expression nih.govSSTR2 nih.gov
β-arrestin RecruitmentHEK 293 cellsActivationInduces transient SSTR2A/β-arrestin interaction nih.govSSTR2 nih.govnih.gov

Biological Activities in Pre Clinical Models and in Vitro Systems

Regulation of Cellular Secretion Processes in Research Models

Somatostatin (B550006) and its analogs are potent regulators of endocrine and exocrine secretion. Their inhibitory effects are mediated through a family of five G-protein-coupled receptors (SSTR1-5) distributed throughout the body.

Inhibition of Hormone Release (e.g., GH, TSH, Prolactin, Insulin (B600854), Glucagon)

The primary and most well-known function of somatostatin is the inhibition of hormone secretion from the pituitary gland and the pancreas. nih.govnih.gov

Growth Hormone (GH): Somatostatin-14 was originally identified as a growth hormone-inhibiting factor. mdpi.comfrontiersin.org It potently suppresses the release of GH from the anterior pituitary gland. mdpi.com Analogs have been developed that are even more potent than the native form in this regard. avantorsciences.combachem.com

Thyroid-Stimulating Hormone (TSH): Somatostatin also inhibits the secretion of TSH from the pituitary. mdpi.commdpi.com Studies in humans have shown that somatostatin can suppress the TSH response to thyrotropin-releasing hormone (TRH). nih.govnih.gov

Prolactin: The inhibitory effect of somatostatin on prolactin secretion has been observed under specific endocrine conditions. nih.govnih.gov It can counteract the stimulated release of prolactin. nih.gov The lower sensitivity of lactotroph cells to somatostatin compared to somatotrophs may be due to a lower density of somatostatin receptors. nih.gov However, sst1-selective activation has been shown to inhibit hormone secretion in prolactin-secreting adenomas in vitro. nih.gov

Insulin and Glucagon (B607659): Somatostatin is a key regulator of pancreatic function, inhibiting the secretion of both insulin from beta-cells and glucagon from alpha-cells. mdpi.comcpcscientific.comtocris.com This dual inhibitory action plays a crucial role in glucose homeostasis.

Table 1: Hormones Inhibited by Somatostatin and its Analogs

HormoneSecreting GlandReference
Growth Hormone (GH)Anterior Pituitary mdpi.comfrontiersin.orgavantorsciences.combachem.com
Thyroid-Stimulating Hormone (TSH)Anterior Pituitary mdpi.commdpi.comnih.govnih.gov
ProlactinAnterior Pituitary nih.govnih.govnih.gov
InsulinPancreas (β-cells) mdpi.comcpcscientific.comtocris.com
GlucagonPancreas (α-cells) mdpi.comcpcscientific.comtocris.com

Modulation of Neurotransmitter Release

In the central and peripheral nervous systems, somatostatin acts as a neurotransmitter or neuromodulator. nih.govfrontiersin.org It has been found to be co-localized with classical neurotransmitters like acetylcholine (B1216132) in nerve terminals. medchemexpress.com Research indicates that endogenous somatostatin can modulate the release of acetylcholine, with studies showing that somatostatin antagonists can enhance its release. nih.gov This suggests an inhibitory role of somatostatin in cholinergic transmission. nih.gov

Anti-proliferative Effects in Cell Lines

Somatostatin and its analogs exhibit significant anti-proliferative effects on a variety of normal and cancerous cells both in vitro and in vivo. mdpi.com These effects can be direct, through receptors on the tumor cells, or indirect, by inhibiting the release of growth factors and hormones.

Mechanisms of Cell Cycle Arrest

A key mechanism of the anti-proliferative action of somatostatin analogs is the induction of cell cycle arrest, primarily in the G1 phase. mdpi.com This is often mediated through the activation of phosphotyrosine phosphatases (PTPs), which can counteract the signaling of mitogenic growth factor receptors. mdpi.com The activation of SSTRs can lead to the suppression of mitogenic pathways like the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways. mdpi.comnih.gov

Induction of Apoptosis Pathways

In addition to cytostatic effects, somatostatin analogs can also induce apoptosis, or programmed cell death, in cancer cells. mdpi.commdpi.commcgill.ca This has been demonstrated in various tumor models. mdpi.com The pro-apoptotic effects can be mediated through specific somatostatin receptor subtypes. mdpi.com Evidence of apoptosis includes increased caspase-3 activity and DNA fragmentation in preclinical models. mdpi.com

Anti-angiogenic Mechanisms of Action

Somatostatin and its analogs can indirectly inhibit tumor growth by suppressing angiogenesis, the formation of new blood vessels. nih.gov This is a critical process for tumor growth and metastasis. The anti-angiogenic effects are thought to occur through both direct and indirect mechanisms.

Direct effects: Somatostatin receptors are expressed on proliferating vascular endothelial cells, and their activation can directly inhibit endothelial cell proliferation. nih.gov

Indirect effects: Somatostatin analogs can inhibit the secretion of pro-angiogenic factors such as insulin-like growth factor-1 (IGF-1) and vascular endothelial growth factor (VEGF). mcgill.canih.gov Studies have shown that somatostatin can inhibit IGF-1-mediated induction of VEGF in human retinal pigment epithelial cells. nih.gov The sst2 receptor, in particular, appears to play a protective role against angiogenesis by downregulating the VEGF system. arvojournals.org

Table 2: Summary of Anti-Angiogenic Mechanisms

MechanismDescriptionReference
Direct InhibitionInhibition of endothelial cell proliferation via somatostatin receptors on these cells. nih.gov
Indirect InhibitionSuppression of pro-angiogenic factors like IGF-1 and VEGF. mcgill.canih.govnih.gov
Receptor MediationThe sst2 receptor is implicated in mediating anti-angiogenic effects. arvojournals.org

Neuromodulatory and Neuroprotective Roles in Animal Models and Isolated Tissues

Detailed studies focusing specifically on the neuromodulatory and neuroprotective effects of the Somatostatin-14 (3-14) fragment are limited. Research has predominantly centered on the full-length Somatostatin-14 peptide and its various synthetic analogs.

Behavioral Studies in Animal Models

Specific behavioral studies investigating the direct effects of the administration of Somatostatin-14 (3-14) in animal models are not well-documented in publicly available research.

Influence on Neuronal Activity and Circuitry

There is a lack of specific data from in vitro or in vivo studies detailing the direct influence of the Somatostatin-14 (3-14) fragment on neuronal activity and neural circuits. The broader actions of somatostatin itself involve the modulation of neuronal excitability, often through the activation of various potassium channels and inhibition of calcium channels, leading to a general inhibitory effect on neurotransmitter release. medchemexpress.com However, it remains to be elucidated whether the (3-14) fragment retains these activities.

Studies on Somatostatin-14 (3-14) in Relation to Prosomatostatin (B1591216) Processing

Prosomatostatin undergoes complex enzymatic processing to yield various bioactive peptides, including Somatostatin-14 and Somatostatin-28. nih.govresearchgate.net The generation of Somatostatin-14 involves cleavage at specific sites on the precursor protein. acs.orgresearchgate.net There is no direct evidence to suggest that Somatostatin-14 (3-14) is a direct, major product of prosomatostatin processing or that it plays a significant role in regulating this process. The processing of prosomatostatin is a highly regulated process that can vary between different tissues and species, leading to different ratios of the final peptide products. nih.gov

Structure Activity Relationships Sar and Peptide Engineering

Identification of Key Pharmacophoric Residues

Structure-activity relationship (SAR) studies have been crucial in identifying the essential amino acids responsible for the biological activity of somatostatin (B550006). drugdesign.org Research by several groups pinpointed the tetrapeptide sequence Phe⁷-Trp⁸-Lys⁹-Thr¹⁰ as the minimal sequence required for receptor activation. drugdesign.org Within this core pharmacophore, the Trp⁸-Lys⁹ dipeptide is considered particularly critical for high-affinity binding to somatostatin receptors (SSTRs). nih.gov

Further investigations using techniques like NMR spectroscopy and molecular modeling on various synthetic analogs, such as sandostatin (octreotide), have refined the understanding of the bioactive conformation. acs.orgnih.gov These studies confirmed that a specific three-dimensional arrangement of the pharmacophoric residues is necessary for activity. The key features include a β-II' turn centered around the D-Trp-Lys residues, which is stabilized by the D-configuration of Tryptophan. americanpharmaceuticalreview.comacs.org This specific turn positions the side chains of Tryptophan and Lysine in close proximity, a crucial feature for potent biological activity. americanpharmaceuticalreview.com The design of sst₁-selective analogs has also relied on positioning specific pharmacophore residues at precise distances from each other to achieve high affinity and selectivity. nih.gov

Impact of Amino Acid Substitutions on Receptor Affinity and Selectivity

Modifying the amino acid sequence of somatostatin is a primary strategy to alter its binding profile to the five different SSTR subtypes. mdpi.comresearchgate.net Even minor changes, such as single amino acid substitutions, can dramatically shift receptor affinity and selectivity, leading to the development of receptor-specific agonists and antagonists. nih.govnih.gov

A cornerstone of somatostatin analog design has been the substitution of the natural L-Tryptophan at position 8 with its D-enantiomer (D-Trp). researchgate.net This single modification is known to stabilize the essential β-turn conformation around the D-Trp-Lys region, which is a hallmark of the bioactive state. americanpharmaceuticalreview.comnih.gov The incorporation of D-Trp⁸ results in analogs that are significantly more potent than the native somatostatin in inhibiting the release of growth hormone, insulin (B600854), and glucagon (B607659). peptide.com For instance, [D-Trp⁸]-SRIF is reported to be 6 to 8 times more potent than somatostatin. peptide.com This increased potency is attributed to both enhanced metabolic stability and a more favorable conformational arrangement for receptor binding. americanpharmaceuticalreview.commdpi.com Studies on various analogs have consistently shown that the D-Trp substitution is a key factor in achieving high potency. nih.govnih.gov

AnalogKey ModificationReported EffectSource
[D-Trp⁸]-SomatostatinL-Trp⁸ → D-Trp⁸6-8 times more potent than native somatostatin in inhibiting growth hormone, glucagon, and insulin. peptide.com
Octreotide (B344500)Contains D-Phe and D-TrpStabilizes a β-turn conformation around the D-Trp-Lys region, leading to high potency and stability. nih.gov
[D-Trp⁸, D-Cys¹⁴]-SomatostatinL-Trp⁸ → D-Trp⁸, L-Cys¹⁴ → D-Cys¹⁴Potent inhibitor of growth hormone secretion. nih.gov

The incorporation of non-natural amino acids is a powerful technique to enhance peptide stability, introduce conformational restrictions, and fine-tune receptor selectivity. nih.govnih.govnih.gov Mesitylalanine (Msa), a conformationally restricted and electron-rich analog of phenylalanine, has been substituted at positions 6, 7, and/or 11 in somatostatin-14. mdpi.com

Studies on these Msa-containing analogs revealed that a single Msa substitution could make the peptide more conformationally restricted than native somatostatin. mdpi.com When combined with a D-Trp⁸ modification, these analogs showed a remarkable increase in stability in human serum. mdpi.com For example, analogs with one Msa residue and D-Trp⁸ were 7 to 20 times more stable than native somatostatin (SRIF). mdpi.com The position of the Msa substitution significantly influenced receptor selectivity. For instance, [Msa¹¹]-SRIF showed selectivity for SSTR2, while the addition of D-Trp⁸ to create [Msa¹¹, D-Trp⁸]-SRIF shifted the selectivity towards SSTR5. mdpi.comresearchgate.net

AnalogKey SubstitutionsReceptor Selectivity (IC₅₀, nM)Source
SRIF-14-SSTR1: 1.8, SSTR2: 0.6, SSTR3: 1.3, SSTR4: 2.1, SSTR5: 1.0 mdpi.com
[Msa⁶, D-Trp⁸]-SRIFPhe⁶ → Msa, L-Trp⁸ → D-Trp⁸SSTR2: 1.9, SSTR5: >1000 mdpi.com
[Msa⁷, D-Trp⁸]-SRIFPhe⁷ → Msa, L-Trp⁸ → D-Trp⁸SSTR1: 1.4, SSTR2: 1.0, SSTR5: >1000 mdpi.comresearchgate.net
[Msa¹¹, D-Trp⁸]-SRIFPhe¹¹ → Msa, L-Trp⁸ → D-Trp⁸SSTR2: 4.8, SSTR5: 0.4 mdpi.comresearchgate.net

Conformational Constraints and Cyclic Peptide Design

Native somatostatin is a flexible molecule, which is a disadvantage for a therapeutic agent. mdpi.com Therefore, a key strategy in analog design is to introduce conformational constraints to lock the peptide into its bioactive shape. americanpharmaceuticalreview.com Cyclization is the most common method to achieve this, reducing the ring size from the 14 amino acids of native somatostatin to smaller, more rigid structures like the hexapeptides and octapeptides found in clinically used analogs. mdpi.comnih.gov

These cyclic designs successfully mimic the essential β-turn of the native peptide. nih.gov For instance, cyclic hexapeptide analogs can maintain the crucial backbone conformation and the orientation of the key side chains, often incorporating a type II' β-turn with D-Trp at the i+1 position. acs.org Beyond simple cyclization, other methods to constrain the peptide include incorporating conformationally restricted amino acids or using non-peptidic scaffolds. nih.govnih.gov Novel structured molecules, such as those based on an N,N'-dimethyl-N,N'-diphenylurea or a substituted biphenyl (B1667301) system, have been used to hold the bioactive tetrapeptide sequence in the required β-turn conformation, resulting in analogs with high, selective affinity for SSTR2 and SSTR5. nih.gov

Peptidomimetic Approaches and Analog Development

Peptidomimetics are compounds designed to mimic the structure and function of a natural peptide but with modified chemical structures to improve properties like stability and oral bioavailability. americanpharmaceuticalreview.com The development of somatostatin analogs follows a hierarchical approach, starting from the native peptide and gradually introducing less peptidic character. americanpharmaceuticalreview.com This has led to the creation of small molecule, non-peptide agonists that are highly selective for specific SSTR subtypes. nih.gov

One successful peptidomimetic strategy involves using a scaffold that mimics the spatial arrangement of the critical Trp-Lys side chains on a β-turn. americanpharmaceuticalreview.com Another approach has been to constrain the tryptophan residue itself, such as by using 3-amino-indolo[2,3-c]azepin-2-one (Aia) as a D-Trp mimetic. lookchem.com This strategy yielded dipeptidomimetics with a D-Aia-Lys sequence that showed good selectivity for SSTR4 and SSTR5. lookchem.com

A significant challenge with peptide-based drugs is their susceptibility to cleavage by peptidases. mdpi.com One advanced peptidomimetic strategy to address this is the "amide-to-triazole switch," where a specific amide bond in the peptide backbone is replaced with a metabolically stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.comnih.gov This bioisosteric replacement aims to improve metabolic stability while preserving the peptide's biological function. mdpi.com

In the context of Somatostatin-14, strategic amide bonds known to be cleavage sites (e.g., Asn⁵-Phe⁶, Phe⁶-Phe⁷, Trp⁸-Lys⁹) were replaced with a triazole moiety. mdpi.com The synthesis involves a multi-step process on solid phase, including a key diazotransfer reaction followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. mdpi.com While this modification can enhance in vivo stability, its impact on receptor affinity is variable. Of five analogs created with this switch, only one, [¹¹¹In]In-XG1 (with the switch at the Asn⁵-Phe⁶ position), retained nanomolar affinity for SSTR1,2,3, and 5 while also showing improved stability in vivo compared to the parent compound. mdpi.com

CompoundAmide Bond Replaced with Triazole (Tz)SSTR2 Affinity (IC₅₀, nM)Source
[¹¹¹In]In-AT2S (Reference)None1.5 ± 0.2 mdpi.com
[¹¹¹In]In-XG1Asn⁵ ψ[Tz] Phe⁶3.6 ± 1.2 mdpi.com
[¹¹¹In]In-XG2Phe⁶ ψ[Tz] Phe⁷>1000 mdpi.com
[¹¹¹In]In-XG3Trp⁸ ψ[Tz] Lys⁹>1000 mdpi.com
[¹¹¹In]In-XG4Thr¹⁰ ψ[Tz] Phe¹¹>1000 mdpi.com

Lanthionine (B1674491) Bridge Modifications

A significant advancement in the stabilization of somatostatin analogs has been the replacement of the disulfide bond between cysteine residues with a lanthionine bridge. A lanthionine bridge is a monosulfide linkage, which is chemically more stable than the disulfide bond and less susceptible to enzymatic degradation. nih.govresearchgate.net This modification creates a more constrained peptide structure, which can lead to enhanced metabolic stability and altered receptor selectivity. researchgate.net

The synthesis of lanthionine-bridged somatostatin analogs involves replacing the two cysteine residues with a single lanthionine amino acid, where the thioether linkage connects the β-carbons of what were originally two separate amino acid residues. nih.govnih.gov This substitution has been shown to be a viable strategy for creating potent and selective somatostatin analogs.

Detailed Research Findings:

Research into lanthionine-bridged somatostatin analogs has provided valuable insights into the structure-activity relationships of these peptides. Studies on analogs of sandostatin (octreotide), a well-known octapeptide analog of somatostatin, have been particularly informative.

In one series of studies, the disulfide bridge of sandostatin was replaced by a lanthionine bridge. nih.govcapes.gov.br The resulting lanthionine octapeptide analogs were evaluated for their binding affinities to cloned somatostatin receptors (SSTRs) and their ability to inhibit growth hormone (GH) release.

The introduction of a lanthionine bridge into sandostatin analogs resulted in a significant increase in receptor binding selectivity. nih.govcapes.gov.br For instance, a lanthionine octapeptide with a C-terminal Thr-ol (Compound 1) demonstrated a high affinity for the rat SSTR5, comparable to that of native somatostatin-14 and sandostatin. nih.gov However, this same analog exhibited a binding affinity for the mouse SSTR2b that was approximately 50 times weaker than that of sandostatin. nih.govcapes.gov.br A similar profile was observed for a lanthionine octapeptide with a C-terminal Thr-NH2 (Compound 2), which also showed a higher affinity for rSSTR5 over mSSTR2B. nih.govcapes.gov.br

This shift in receptor selectivity has functional consequences. The inhibition of growth hormone release is primarily mediated by SSTR2. nih.gov Consistent with their lower affinity for SSTR2, both lanthionine-bridged octapeptides (Compounds 1 and 2) were found to be much less potent in inhibiting growth hormone secretion compared to sandostatin. nih.govcapes.gov.br

Despite the reduced potency in GH inhibition, the lanthionine modification conferred a significant advantage in terms of metabolic stability. When studied in rat brain homogenates, the lanthionine analog of sandostatin demonstrated a half-life that was 2.4 times longer than that of sandostatin itself, indicating enhanced resistance to enzymatic degradation. nih.gov

Conformational analysis of these lanthionine-sandostatin analogs using NMR spectroscopy and molecular modeling revealed that the lanthionine group can effectively mimic the β-VI turn structure present in sandostatin, thereby maintaining the essential secondary structural features required for receptor recognition. nih.gov These findings underscore the utility of lanthionine bridges in designing new peptidomimetics with tailored receptor selectivity and improved stability.

Interactive Data Tables:

The following tables summarize the binding affinities and biological potencies of representative lanthionine-bridged somatostatin analogs compared to sandostatin and native somatostatin-14.

Table 1: Somatostatin Receptor Binding Affinities (IC50, nM)

CompoundrSSTR5mSSTR2b
Somatostatin-141.5 ± 0.30.8 ± 0.2
Sandostatin (SMS 201-995)2.5 ± 0.50.5 ± 0.1
Lanthionine Octapeptide (Thr-ol) (1)3.0 ± 0.625 ± 5
Lanthionine Octapeptide (Thr-NH2) (2)5.0 ± 1.0>100

Data sourced from Ösapay et al. (1997). nih.govcapes.gov.br

Table 2: Inhibition of Growth Hormone (GH) Release (IC50, nM)

CompoundGH Inhibition
Somatostatin-140.15 ± 0.03
Sandostatin (SMS 201-995)0.3 ± 0.06
Lanthionine Octapeptide (Thr-ol) (1)10 ± 2
Lanthionine Octapeptide (Thr-NH2) (2)>100

Data sourced from Ösapay et al. (1997). nih.govcapes.gov.br

Peptide Stability and Degradation Pathways in Research Contexts

Enzymatic Stability Studies (e.g., proteolysis in tissue homogenates, serum)

The enzymatic degradation of somatostatin-14 is a primary pathway for its inactivation in biological systems. Studies using plasma and various tissue homogenates have demonstrated that peptidases rapidly metabolize the peptide.

In vitro stability assays using human blood plasma have also been employed to assess the metabolic stability of somatostatin (B550006) analogs. nih.gov These studies are crucial for developing more stable compounds for therapeutic and diagnostic purposes. The degradation of SST-14 is not random; specific enzymes are involved. The processing of its precursor, somatostatin-28, into somatostatin-14 involves an endoprotease and a basic aminopeptidase, indicating a concerted enzymatic system that could also play a role in the subsequent degradation of SST-14 itself. nih.gov

The following table summarizes key findings from enzymatic stability studies of Somatostatin-14.

Table 1: Summary of Enzymatic Degradation Studies on Somatostatin-14
Biological Matrix Key Findings Confirmation Method Reference
Rat Plasma Rapid inactivation of somatostatin. Activity destroyed by heating; inhibited by benzamidine. nih.gov
Rat Hypothalamus Rapid inactivation of somatostatin. Activity destroyed by heating. nih.gov
Human Blood Plasma Used for in vitro stability assessment of analogs. Measurement of intact peptide over time. nih.gov

Intracellular Degradation Following Receptor-Mediated Endocytosis

Upon binding to its specific G-protein-coupled receptors (SSTRs), somatostatin-14 is internalized into the cell via receptor-mediated endocytosis. nih.govnih.gov Following internalization, the fate of the peptide is determined by the specific receptor subtype involved, leading to distinct intracellular degradation pathways. nih.gov

When somatostatin-14 binds to somatostatin receptor 3 (SSTR3), it is co-internalized with the receptor into endosome-like vesicles. nih.gov Subsequently, the peptide is uncoupled from the receptor and sorted into a degradative pathway that terminates in the lysosomes. nih.gov Evidence for this pathway includes the colocalization of fluorescently labeled SST-14 with the lysosomal marker protein cathepsin D. nih.gov Furthermore, the degradation of internalized SST-14 in cells expressing SSTR3 was found to be sensitive to ammonium (B1175870) chloride, a compound known to inhibit lysosomal acidification and function, providing further support for a lysosomal degradation route. nih.gov Lysosomes contain a variety of acidic hydrolases that are capable of breaking down internalized peptides and other biomolecules. nih.govdiabetesjournals.org

In contrast to the SSTR3-mediated pathway, the internalization of somatostatin-14 via somatostatin receptor 2A (SSTR2A) leads to a different fate. Following endocytosis, SST-14 is sequestered into early endosomes. nih.gov Within this compartment, the peptide is degraded by endosomal peptidases without being trafficked to the lysosomes. nih.gov This highlights a receptor-specific mechanism for intracellular processing, where the peptide is broken down in an earlier endocytic compartment. This pathway is distinct from that of other somatostatin analogs like octreotide (B344500), which may be recycled back to the cell surface as an intact peptide. nih.gov

The table below outlines the differential intracellular processing of Somatostatin-14 based on the mediating receptor.

Table 2: Receptor-Dependent Intracellular Degradation of Somatostatin-14
Receptor Subtype Internalization Intracellular Fate of SST-14 Key Evidence Reference
SSTR3 Co-internalized with receptor. Sorted to endocytic degradation pathway; lysosomal degradation. Colocalization with cathepsin D; degradation sensitive to ammonium chloride. nih.gov
SSTR2A Sequestered into early endosomes. Degraded by endosomal peptidases. Not routed into lysosomal degradation. nih.gov

Influence of Disulfide Bond Integrity on Peptide Stability and Degradation

The cyclic structure of somatostatin-14, maintained by a disulfide bond between cysteine residues at positions 3 and 14 (Cys3-Cys14), is crucial for its conformational stability and biological activity. nih.govnih.gov The integrity of this disulfide bond significantly influences the peptide's susceptibility to degradation and its aggregation properties. nih.govnih.gov

Disulfide bonds are inherently susceptible to cleavage in reducing environments and can be targeted by nucleophiles, which can lead to a loss of the peptide's rigid structure and biological function. rsc.org Studies have shown that cleavage of the SST-14 disulfide bond leads to a significant increase in the peptide's conformational flexibility. nih.govnih.govresearchgate.net This loss of the native cyclic structure results in a molecule that is more prone to degradation and has altered aggregation kinetics. nih.govresearchgate.net For instance, research on a synthetic somatostatin analog demonstrated that the disulfide bond could be cleaved by reducing agents like dithionite (B78146) or stannous ions under specific conditions, highlighting its chemical lability. nih.gov The instability of this bond is a key reason for the development of analogs where the disulfide bridge is replaced by more stable chemical linkers, such as ether bonds. rsc.org Shuffling of disulfide bonds is another potential post-translational modification that can negatively affect a peptide's stability, folding, and function. frontiersin.org

Amyloid Formation and Fibril Reversibility Studies

Somatostatin-14 has been shown to form amyloid fibrils in vitro, a characteristic that may be relevant to its function, particularly in its storage within endocrine secretory granules. nih.govnih.gov Amyloid formation is a process of self-assembly into highly ordered, β-sheet rich structures. nih.gov

Immunohistochemical studies on rat hypothalamus tissue have shown that somatostatin co-localizes with amyloid-specific dyes, indicating that SST-14 may be stored as amyloid aggregates within secretory granules. nih.gov The formation of these functional amyloids is a reversible process, which is essential for the peptide to be released on demand in its monomeric, active form. nih.govnih.gov The reversibility of somatostatin fibrils is influenced by the integrity of its disulfide bond. Fibrils formed from the native, cyclic peptide release monomers readily. researchgate.net However, fibrils formed from the disulfide-reduced, non-cyclic peptide are more resistant to denaturation and exhibit decreased monomer-releasing potency, suggesting that the disulfide bond is a key modulator of both amyloid formation and the reversibility of the aggregates. nih.govnih.gov

The kinetics of somatostatin-14 aggregation into amyloid fibrils have been studied using various biophysical techniques. Thioflavin T (ThT) fluorescence assays are commonly used to monitor amyloid formation, as the dye's fluorescence increases upon binding to β-sheet-rich structures. researchgate.net

In vitro studies show that the aggregation of SST-14 is a multi-stage process. nih.gov The kinetics are significantly influenced by experimental conditions and the structural state of the peptide. In the presence of heparin, which can act as a catalyst, SST-14 aggregation shows a sigmoidal curve typical of nucleated polymerization, with a lag phase followed by a rapid growth phase. researchgate.net One study observed that under these conditions, ThT fluorescence reached a maximum at approximately 6.5 hours. researchgate.net

Crucially, the integrity of the disulfide bond has a profound impact on aggregation kinetics. Cleavage of the disulfide bond in SST-14 leads to increased conformational flexibility, which in turn results in significantly more rapid amyloid formation compared to the native, cyclic peptide. nih.govresearchgate.net This suggests that the structural constraint imposed by the disulfide bridge in the native peptide serves to control and slow down the aggregation process. researchgate.net

The following table details findings on the in vitro aggregation of Somatostatin-14.

Table 3: In Vitro Aggregation Characteristics of Somatostatin-14
Peptide Form Condition Aggregation Kinetics Fibril Properties Reference
Cyclic SST-14 (native) With heparin Slower aggregation, with lag phase. Amyloid fibrils formed; readily reversible to monomers. researchgate.netresearchgate.net
Non-cyclic SST-14 (disulfide-reduced) - Rapid aggregation kinetics. Amyloid fibrils with increased resistance to denaturation; decreased reversibility. nih.govnih.govresearchgate.net

Conformational Transitions During Aggregation

The aggregation of Somatostatin-14 is a critical area of research, particularly as peptide and protein hormones are often stored as amyloid-like aggregates within endocrine secretory granules. nih.gov The region corresponding to Somatostatin-14 (3-14) is considered to be the primary driver of this aggregation process. nih.gov

Research has demonstrated that SST-14 undergoes significant conformational changes as it transitions from a soluble, monomeric state to an aggregated, fibrillar form. Initially, in solution at submillimolar concentrations, SST-14 predominantly exists in an unstructured, random coil conformation. nih.govresearchgate.net However, under conditions that promote aggregation, such as the presence of heparin, a significant secondary structural transformation occurs. nih.gov This transition is characterized by a shift from the random coil to a β-sheet-rich structure, a hallmark of amyloid fibril formation. nih.gov

The kinetics and nature of this aggregation are profoundly influenced by the integrity of the disulfide bond between Cys3 and Cys14, which defines the cyclic structure of Somatostatin-14 (3-14). Cleavage of this disulfide bond to form a linear, non-cyclic peptide leads to increased conformational flexibility. nih.gov This enhanced dynamic state significantly accelerates the rate of amyloid formation. nih.gov The resulting fibrils formed from the disulfide-reduced peptide exhibit greater resistance to denaturation and are less likely to revert to their monomeric form. nih.gov

Several biophysical techniques are employed to monitor these conformational transitions in detail.

Far-UV Circular Dichroism (CD) Spectroscopy: This technique tracks changes in the peptide's secondary structure. For SST-14, CD spectra initially show a negative minimum at approximately 198 nm, which is indicative of a random coil. During aggregation, a shift to a minimum around 218 nm is observed, signifying the formation of β-sheet structures. nih.gov

Thioflavin T (ThT) Fluorescence: ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. An increase in ThT fluorescence intensity over time is a direct measure of the kinetics of fibril formation. nih.gov

Tryptophan Fluorescence: SST-14 contains a tryptophan residue (Trp8). The fluorescence emission spectrum of tryptophan is sensitive to its local environment. During aggregation, a blue shift in the maximum emission wavelength (λmax) is observed, indicating that the tryptophan residue is moving into a more nonpolar, buried environment within the aggregated structure. nih.gov

The table below summarizes the observed conformational changes of Somatostatin-14 during heparin-induced aggregation, as detailed in research findings. nih.gov

Analytical TechniqueObservation on Monomeric SST-14Observation on Aggregated SST-14 (Fibrils)Conformational Interpretation
Far-UV CD Spectroscopy Negative minimum at ~198 nmShift to a negative minimum at ~218 nmTransition from Random Coil to β-Sheet Structure
Thioflavin T (ThT) Assay Low fluorescenceSignificant increase in fluorescence at 482 nmFormation of Amyloid Fibrils
Tryptophan Fluorescence Higher λmaxBlue shift in λmaxTrp8 residue moves to a more hydrophobic environment

These detailed research findings underscore the dynamic nature of Somatostatin-14 and the central role of its core (3-14) structure in the transition from a soluble peptide to a stable, aggregated state. This process is not merely degradation but a structured self-assembly into amyloid fibrils, which is thought to be relevant to its biological storage. nih.gov

Methodological Considerations and Advanced Techniques

Radioligand Synthesis and Application for Receptor Studies

Radiolabeling of somatostatin (B550006) analogs is a cornerstone technique for studying receptor distribution, density, and binding kinetics in both diagnostic and therapeutic contexts. The process involves attaching a radionuclide to the peptide, which can be achieved through several methods, including direct labeling of amino acid residues like tyrosine or through a bifunctional chelator.

Synthesis Methods: The synthesis of radiolabeled peptides can be performed by direct labeling, the addition of a prosthetic group, or with bifunctional chelators (BFCs). Direct labeling is a simpler, often one-step protocol, which is advantageous for short-lived radionuclides. However, indirect methods using BFCs like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are common for metallic radionuclides. These chelators are first conjugated to the peptide, and then the radiometal is introduced. This approach prevents potential alterations in peptide conformation or receptor affinity that direct iodination might cause.

Radionuclides in Use: A variety of radionuclides are employed depending on the application—diagnostic imaging or therapy.

For Imaging (SPECT/PET): Diagnostic imaging primarily uses Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). Common radionuclides include Gallium-68 (⁶⁸Ga), Technetium-99m (⁹⁹ᵐTc), Indium-111 (¹¹¹In), and Copper-64 (⁶⁴Cu). The first radiolabeled peptide used in humans was a somatostatin analog, ¹²³I-204-090, developed in 1989. ⁶⁸Ga-labeled analogs like ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTATOC have become standards in PET imaging for neuroendocrine tumors (NETs) due to their rapid tumor targeting.

For Therapy (PRRT): Peptide Receptor Radionuclide Therapy (PRRT) utilizes therapeutic radionuclides that emit cytotoxic radiation, such as Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y).

Application in Receptor Studies: Radioligand binding assays are fundamental in vitro tools. These assays use radiolabeled ligands to quantify receptor density (Bmax) and affinity (Kd) in tissue homogenates or on cultured cells. In autoradiography, radiolabeled analogs are applied to tissue sections to visualize the anatomical distribution of SSTRs with high resolution.

A significant development in the field was the discovery that radiolabeled SSTR antagonists can be superior to traditional agonists for imaging. While agonists are internalized upon binding, a process once thought crucial for signal accumulation, antagonists are not. However, studies have shown that antagonists can bind to a greater number of receptor sites on the tumor cell surface. This increased binding capacity can lead to higher tumor uptake of the radiotracer and a better tumor-to-background ratio, resulting in improved imaging sensitivity. For instance, the uptake of an antagonist radioligand in sst3-expressing tumors was reported to be as high as 60% of the injected activity per gram, a level not achieved by agonist ligands. This finding has prompted a paradigm shift, encouraging the development and evaluation of antagonist radioligands for nuclear oncology.

Table 1: Common Radionuclides for Labeling Somatostatin Analogs

Radionuclide Type of Emission Primary Application Imaging Modality Key Characteristics
Gallium-68 (⁶⁸Ga) Positron (β+) Diagnosis PET Short half-life (68 min), produced from a generator.
Lutetium-177 (¹⁷⁷Lu) Beta (β-), Gamma (γ) Therapy (PRRT) SPECT (for dosimetry) Theranostic; allows both imaging and therapy.
Indium-111 (¹¹¹In) Gamma (γ) Diagnosis SPECT Historically significant; used in the first FDA-approved radiopeptide, OctreoScan.
Yttrium-90 (⁹⁰Y) Beta (β-) Therapy (PRRT) None (pure beta emitter) Higher energy beta emission for therapy.
Copper-64 (⁶⁴Cu) Positron (β+), Beta (β-) Diagnosis/Therapy PET Theranostic potential with a longer half-life (12.7 h) than ⁶⁸Ga.
Fluorine-18 (¹⁸F) Positron (β+) Diagnosis PET Ideal PET radionuclide due to high positron yield and optimal half-life (110 min).
Technetium-99m (⁹⁹ᵐTc) Gamma (γ) Diagnosis SPECT Widely available and cost-effective; offers good image quality.

Fluorescence-Based Assays for Receptor Activation and Internalization Monitoring

Fluorescence-based assays are powerful, non-radioactive methods for studying the dynamic processes of G protein-coupled receptor (GPCR) activation and subsequent internalization in real-time and in living cells. These techniques utilize fluorescently labeled ligands or genetically encoded fluorescent sensors to visualize and quantify receptor behavior.

Resonance Energy Transfer (RET) Techniques: Bioluminescence Resonance Energy Transfer (BRET) and Förster (or Fluorescence) Resonance Energy Transfer (FRET) are sophisticated methods for monitoring molecular interactions. These assays report on the proximity between two appropriately labeled molecules, making them ideal for studying receptor activation.

BRET: This technique uses a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). When the donor and acceptor are brought into close proximity (<10 nm), such as during receptor-G protein coupling or receptor dimerization, energy is transferred from the donor to the acceptor, producing a detectable signal. BRET has been instrumental in demonstrating that ligand binding to SSTRs can induce the formation of receptor-specific oligomers in live cells.

FRET: FRET operates on a similar principle but uses two fluorophores (a donor and an acceptor). It can be used to detect conformational changes within a single receptor or interactions between different proteins.

Monitoring Receptor Activation and Signaling: Upon ligand binding, SSTR activation triggers downstream signaling cascades. Fluorescence-based assays can monitor these events:

Membrane Potential Assays: SSTRs, particularly SSTR2, couple to G-proteins that activate GIRK channels (G protein-coupled inwardly-rectifying potassium channels), leading to membrane hyperpolarization. This change in membrane potential can be measured in real-time using voltage-sensitive fluorescent dyes. This minimally invasive technique provides a robust readout for ligand-induced receptor activation in both cell lines and primary pituitary cells.

Intracellular Calcium and cAMP Assays: SSTR activation also inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), and can modulate intracellular calcium levels. Genetically encoded sensors (e.g., for cAMP) or fluorescent calcium-binding dyes (e.g., FLUO-8-am) allow for the dynamic measurement of these second messengers, providing a quantitative assessment of receptor function.

Monitoring Receptor Internalization: After activation, SSTRs are typically internalized from the cell surface into endosomes. Fluorescently labeled ligands are invaluable for tracking this process. By incubating cells with a fluorescent somatostatin analog, researchers can use microscopy to watch the ligand-receptor complex move from the plasma membrane into intracellular vesicles, providing spatial and temporal information on the internalization pathway.

Table 2: Comparison of Fluorescence-Based Assay Techniques for SSTR Studies

Technique Principle Primary Application Advantages Limitations
Fluorescent Ligand Binding A fluorophore-conjugated ligand binds to the receptor, allowing direct visualization. Quantifying binding, visualizing receptor distribution and internalization. Direct, non-radioactive, suitable for live-cell imaging and flow cytometry. Potential for steric hindrance by the fluorophore; dye properties can affect binding.
FRET (Förster Resonance Energy Transfer) Non-radiative energy transfer between two fluorophores in close proximity (<10 nm). Studying receptor dimerization, conformational changes, and protein-protein interactions. Provides real-time information on molecular proximity in living cells. Requires genetic engineering to tag proteins; sensitive to fluorophore orientation.
BRET (Bioluminescence Resonance Energy Transfer) Energy transfer from a bioluminescent donor (luciferase) to a fluorescent acceptor. Monitoring receptor-G protein coupling, arrestin recruitment, and oligomerization. Very low background signal (no light excitation needed), high signal-to-noise ratio. Lower light output than fluorescence, may not be suitable for single-cell imaging with high temporal resolution.
Membrane Potential Dyes Voltage-sensitive dyes change fluorescence intensity in response to membrane potential shifts. Real-time monitoring of receptor activation via ion channel modulation. Functional, high-throughput, minimally invasive. Indirect measure of receptor activation; dependent on specific downstream coupling (e.g., to GIRK channels).
Second Messenger Sensors Genetically encoded or dye-based sensors that detect changes in cAMP or Ca²⁺ levels. Quantifying functional receptor response and downstream signaling pathways. Direct measure of a key signaling outcome; can be used for high-throughput screening. Signal is downstream of the initial binding event; may integrate multiple signaling inputs.

Live Cell Imaging and Advanced Microscopy Techniques for Receptor Trafficking

Live-cell imaging provides unparalleled insights into the dynamic journey of somatostatin receptors, from their initial interaction with ligands at the cell surface to their internalization and subsequent intracellular sorting. Advanced microscopy techniques are crucial for visualizing these processes with high spatial and temporal resolution.

Confocal Microscopy: Confocal microscopy is a fundamental tool for studying receptor trafficking. By using a pinhole to reject out-of-focus light, it creates sharp, high-resolution optical sections of a cell. This capability is essential for distinguishing between receptors on the plasma membrane and those within intracellular compartments like endosomes and lysosomes. Researchers can use fluorescently labeled ligands (e.g., fluorescein-labeled octreotate) or SSTRs tagged with fluorescent proteins (like GFP) to track their movement over time. Time-lapse confocal imaging allows for the direct observation of endocytosis, showing the movement of fluorescent puncta (representing receptor-ligand complexes) from the cell periphery into the cytoplasm. This method has been used to demonstrate the rapid internalization and cytoplasmic distribution of SSTRs upon agonist binding.

Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF microscopy is uniquely suited for studying events at or very near the plasma membrane. It works by directing a laser beam to the interface between a glass coverslip and the cell at a high angle, creating a very thin electromagnetic field (an "evanescent wave") that penetrates only about 100 nanometers into the cell. This selective illumination dramatically reduces background fluorescence from the cell's interior, providing exceptional contrast and signal-to-noise ratio for imaging processes like ligand binding, receptor clustering, and the initial stages of endocytosis at the cell surface. TIRF is ideal for visualizing the recruitment of cellular machinery, such as clathrin and adaptin proteins, to the SSTR as it prepares to be internalized.

Advanced Microscopy Applications:

Single-Particle Tracking (SPT): By using low concentrations of very bright fluorescent labels, individual receptor molecules can be tracked as they move across the cell membrane. SPT provides quantitative data on receptor diffusion dynamics, revealing how ligand binding might alter a receptor's mobility or confine it to specific membrane microdomains.

Multi-Color Imaging: Using spectrally distinct fluorophores to label the SSTR, endosomal markers (like Rab5 for early endosomes or Rab7 for late endosomes), and lysosomal markers (like LAMP1) allows for simultaneous visualization of the receptor and its destination compartment. This colocalization analysis provides definitive evidence for the receptor's trafficking pathway through the endo-lysosomal system.

Considerations for Live-Cell Imaging: Maintaining cell health is paramount for obtaining physiologically relevant data. This involves using an on-stage incubator to control temperature (typically 37°C), CO₂, and humidity to prevent media evaporation during long-term experiments. Furthermore, phototoxicity and photobleaching, caused by excessive light exposure, must be minimized. This can be achieved by using the lowest possible laser power, limiting exposure times, and choosing robust, far-red or near-infrared fluorophores that are less damaging to cells.

Advanced Spectroscopic Methods (e.g., Time-Resolved Fluorescence, Raman Spectroscopy)

Beyond standard microscopy, advanced spectroscopic techniques provide deeper insights into the molecular-level details of peptide-receptor interactions. These methods can reveal subtle changes in the peptide's conformation and its local environment upon binding to a somatostatin receptor.

Time-Resolved Fluorescence (TRF) Spectroscopy: TRF spectroscopy measures the decay of fluorescence intensity over time (nanoseconds) after excitation by a pulse of light. This "fluorescence lifetime" is an intrinsic property of a fluorophore and is highly sensitive to its immediate molecular environment.

Probing Conformational Changes: When a fluorescently labeled somatostatin analog binds to its receptor, changes in the peptide's conformation or its interaction with amino acid residues in the receptor's binding pocket can alter the fluorescence lifetime of the label. By comparing the lifetime of the free versus the bound ligand, researchers can infer details about the nature of the binding event and any induced conformational shifts in the peptide.

Time-Resolved FRET (TR-FRET): This technique combines the principles of FRET with time-resolved detection. It often uses a lanthanide, such as Terbium or Europium, as the donor fluorophore. Lanthanides have exceptionally long fluorescence lifetimes (microseconds to milliseconds), which allows the measurement of the FRET signal to be delayed after the initial excitation pulse. This time-gating strategy effectively eliminates background noise from short-lived autofluorescence and scattered light, resulting in a highly sensitive and robust assay. TR-FRET is particularly well-suited for high-throughput screening applications to quantify ligand binding or receptor dimerization in a homogeneous format.

Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that provides a detailed chemical fingerprint of a molecule. It relies on the inelastic scattering of monochromatic light (Raman scattering) from a sample. The resulting Raman spectrum consists of peaks corresponding to specific molecular vibrations within the sample.

Label-Free Analysis: A key advantage of Raman spectroscopy is that it is typically a label-free technique, as it probes the intrinsic vibrations of the peptide and receptor molecules themselves. This avoids the potential artifacts and steric hindrance that can be introduced by bulky fluorescent labels.

Investigating Peptide-Receptor Interactions: By analyzing the Raman spectra of the Somatostatin-14 (3-14) peptide alone and in the presence of its receptor, it is possible to identify changes in the vibrational modes of specific chemical bonds. For example, shifts in the amide I and III bands can indicate changes in the peptide's secondary structure (e.g., alpha-helix, beta-sheet content) upon binding. Similarly, changes in the vibrations associated with aromatic amino acid side chains (like Tryptophan or Tyrosine) can reveal their involvement in the binding interface. While technically challenging due to the complexity of biological samples, Raman spectroscopy holds the potential to provide unique structural information about the ligand-receptor complex that is not accessible by other means.

Role of Trifluoroacetate (B77799) Counterion in Research Applications

Synthetic peptides, including Somatostatin-14 (3-14), are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The standard procedure for this purification involves using trifluoroacetic acid (TFA) in the mobile phase. As a result, the final lyophilized peptide product is typically supplied as a trifluoroacetate salt, where the positively charged amino groups of the peptide are associated with negatively charged trifluoroacetate (CF₃COO⁻) counterions. While often considered inert, the presence of this TFA counterion can have significant, and often overlooked, implications for research applications.

Influence on Peptide Properties in Experimental Settings

The TFA counterion is not covalently bound to the peptide but is associated with it through electrostatic interactions. The presence of these counterions can influence the peptide's physicochemical properties in several ways:

Hygroscopicity and Solubility: TFA salts of peptides can be more hygroscopic than other salt forms (e.g., acetate (B1210297) or hydrochloride salts), meaning they readily absorb moisture from the air. This can complicate accurate weighing and concentration determination of the peptide stock. The nature of the counterion can also affect the peptide's solubility in different buffer systems.

Secondary Structure: The highly acidic nature of residual TFA can alter the local pH environment of the peptide, even when dissolved in a buffered solution. This can, in turn, influence the peptide's secondary structure by affecting the protonation state of acidic and basic side chains, potentially altering its conformation and stability.

Peptide Aggregation: Counterions can play a role in mediating intermolecular interactions, potentially influencing the propensity of a peptide to aggregate. While specific research on TFA's role in somatostatin analog aggregation is limited, it is a known factor for other peptides, such as amyloid-beta.

Implications for In Vitro Assay Outcomes

The presence of the TFA counterion can directly interfere with experimental results, leading to potential artifacts in biological assays.

Cellular Toxicity: Trifluoroacetic acid itself can be toxic to cells, particularly at higher concentrations. When a researcher prepares a high-concentration stock solution of a TFA peptide salt, the concentration of TFA can be substantial. If this stock is then diluted into a cell culture medium for an in vitro assay, the final TFA concentration may be sufficient to cause acidification of the medium or direct cytotoxic effects, confounding the interpretation of the peptide's biological activity.

Considerations for Structural Studies

The elucidation of the three-dimensional structure of Somatostatin-14 (3-14) Trifluoroacetate, a truncated form of the native Somatostatin-14 peptide, is fundamental to understanding its biological function and for the rational design of therapeutic analogs. However, like many peptides, its structural analysis presents unique challenges, primarily due to its inherent conformational flexibility. mdpi.com The structure of somatostatin in solution is not a single, rigid conformation but rather an ensemble of interchanging conformers in equilibrium. mdpi.com Overcoming these challenges requires the application of a combination of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the high-resolution structure of peptides in a solution state, which can mimic the physiological environment. For Somatostatin-14 and its derivatives, various NMR methods are employed to gain insights into their conformational preferences.

Key NMR Techniques and Findings:

One-dimensional (1D) and Two-dimensional (2D) NMR: 1D ¹H NMR spectra provide initial characterization, but for a detailed structural analysis of a peptide with 11 amino acids like Somatostatin-14 (3-14), 2D NMR experiments are essential. researchgate.net Techniques such as Total Correlated Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to assign proton resonances and measure through-bond and through-space correlations between protons, respectively. researchgate.net

Conformational Analysis: The analysis of Nuclear Overhauser Effects (NOEs), particularly medium and long-range NOEs, provides crucial distance restraints for structure calculation. researchgate.net These restraints, combined with scalar coupling constants (³JαH-NH) that give information on backbone torsional angles, are used as input for structure calculation programs like CYANA. researchgate.netcore.ac.uk

Molecular Dynamics (MD) Simulations: To complement experimental data and better understand the peptide's dynamic nature, NMR-derived restraints are often used in conjunction with molecular dynamics (MD) simulations. nih.govnih.gov This combined approach provides a more comprehensive picture of the conformational ensemble present in solution. For instance, studies on somatostatin analogues have revealed the presence of multiple conformational isomers in solution, often differing by the cis/trans isomerization of specific peptide bonds. nih.gov

A significant finding from NMR studies on related somatostatin analogs is the presence of a β-turn in the pharmacophore region (residues 7-10 of the full sequence), which is crucial for receptor binding. mdpi.comnih.gov The stability of this turn can be influenced by specific amino acid substitutions, such as the inclusion of a D-Trp at position 8. mdpi.com

Table 1: NMR Techniques Used in Somatostatin Structural Analysis

TechniqueApplicationInformation ObtainedReference
¹H NMR Initial characterization and spectral fingerprinting.Overall proton environment and preliminary structural assessment. researchgate.net
TOCSY Assignment of amino acid spin systems.Correlation of all protons within a single amino acid residue. researchgate.net
NOESY Measurement of inter-proton distances.Provides distance restraints (typically < 5 Å) for 3D structure calculation. researchgate.net
Scalar Coupling Analysis Determination of dihedral angles (φ).Information on the peptide backbone conformation. core.ac.uk

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

While NMR provides information about the solution structure, X-ray crystallography offers a static, high-resolution snapshot of the peptide in its crystalline solid state. However, obtaining high-quality single crystals of flexible peptides like somatostatin analogues can be a significant bottleneck. nih.gov

Challenges in Crystallization: The intrinsic flexibility and potential for aggregation can hinder the formation of well-ordered crystals suitable for X-ray diffraction. nih.gov

Success with Analogs: Despite these difficulties, the crystal structures of somatostatin analogs, such as octreotide (B344500), have been successfully determined, often using synchrotron X-ray powder diffraction (XPD) when suitable single crystals are unavailable. nih.gov These structures provide precise information that aids in understanding physicochemical characteristics and function. nih.gov

Cryo-EM for Receptor-Ligand Complexes: A powerful alternative, particularly for studying the peptide in its biologically relevant, receptor-bound state, is cryo-electron microscopy (cryo-EM). Recent studies have successfully determined the structures of Somatostatin-14 bound to its receptors (SSTRs). nih.govnih.govnih.gov These cryo-EM structures reveal the detailed interactions between the peptide and the receptor's binding pocket, showing how the peptide nestles within the transmembrane helices. nih.gov For example, the structures show that the disulfide bond between Cys3 and Cys14 is located outward from the binding pocket, while the key Trp-Lys motif is positioned at the bottom, making critical contacts. nih.gov

Table 2: Crystallographic and Cryo-EM Data for Somatostatin and its Analogs

Compound/ComplexMethodKey Structural InsightsReference
Octreotide (analog)X-ray Powder DiffractionComplete structural model, orthorhombic symmetry (P2₁2₁2₁). nih.gov
SST-14-SSTR2-Gᵢ ComplexCryo-EMElucidation of the binding mode, with the Trp-Lys motif deep in the binding pocket. nih.govnih.gov
SST-14-SSTR4-Gᵢ ComplexCryo-EMComparison of binding modes between different receptor subtypes, highlighting determinants of selectivity. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for verifying the primary structure and integrity of this compound.

Sequence Verification: High-resolution mass spectrometry can confirm the correct synthesis and isotopic labeling of the peptide. nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) techniques, such as higher-energy collisional dissociation (HCD), are used to fragment the peptide and confirm its amino acid sequence. researchgate.net Analysis of the resulting b- and y-ion series provides sequence coverage. researchgate.net

Characterization of Modifications: MS is also crucial for identifying and characterizing post-translational modifications or degradation products, such as those arising from photoreactions. researchgate.net

The combination of these advanced techniques is essential for a comprehensive structural characterization of this compound. NMR and computational methods reveal the dynamic conformational landscape in solution, while X-ray crystallography and cryo-EM provide high-resolution snapshots of the peptide in solid-state or receptor-bound forms. Mass spectrometry underpins these studies by confirming the identity and purity of the peptide.

Future Research Directions and Unexplored Avenues

Development of Highly Selective Somatostatin-14 (3-14) Ligands and Antagonists

The development of synthetic analogs has been a cornerstone of somatostatin (B550006) research, leading to compounds with greater stability and selectivity for specific SSTR subtypes. bioscientifica.com This has allowed for the targeted treatment of various conditions, including neuroendocrine tumors and acromegaly. nih.govmdpi.com Research has yielded a variety of potent and selective ligands, including SSTR2- and SSTR3-selective antagonists derived from modifications to the Somatostatin-14 structure. nih.gov

A significant and unexplored avenue is the development of ligands and antagonists that are highly selective for the Somatostatin-14 (3-14) fragment itself. This requires a detailed understanding of its unique structural conformation and potential binding sites, which may differ from the full-length peptide. Future research should aim to:

Characterize the specific binding profile of Somatostatin-14 (3-14) across all SSTR subtypes and other potential receptors.

Synthesize a library of analogs based on the (3-14) backbone to identify molecules with high affinity and selectivity.

Develop specific antagonists to block the actions of this fragment, which would be invaluable tools for probing its physiological and pathophysiological roles.

Table 1: Examples of Developed Somatostatin Analogs and Their Receptor Selectivity

Analog Target Receptor(s) Type Research Focus
Octreotide (B344500) High affinity for SSTR2, lower for SSTR3/5 Agonist Treatment of neuroendocrine tumors and acromegaly bioscientifica.com
Lanreotide (B11836) High affinity for SSTR2 and SSTR5 Agonist Treatment of neuroendocrine tumors and acromegaly nih.gov
Pasireotide Broad affinity for SSTR1, 2, 3, and 5 Agonist Treatment of Cushing's disease and acromegaly bioscientifica.com
sst₃-ODN-8 Selective for SSTR3 Antagonist Tool for studying sst₃-mediated physiological conditions
L-054,522 Selective for SSTR2 Agonist Tool to characterize physiological functions of sst2 nih.gov

This table is based on data from existing research on Somatostatin-14 analogs and does not represent ligands for the (3-14) fragment.

Investigation of Somatostatin-14 (3-14) in Specific Cellular Signaling Crosstalk

The role of the Somatostatin-14 (3-14) fragment within this intricate network of signaling crosstalk is completely unknown. Future investigations should explore whether this specific peptide can:

Modulate the activity of other receptor systems.

Participate in the formation of novel receptor heterodimers.

Influence distinct intracellular signaling pathways compared to its parent molecule.

Understanding how this fragment integrates into the broader cellular communication network is essential for defining its specific biological context and function.

Advanced Computational Approaches for Rational Peptide Design and Optimization

Computational science has become an indispensable tool in peptide research. For Somatostatin-14, methods such as molecular dynamics (MD) simulations and in silico aggregation studies have provided deep insights into its structural dynamics and properties. nih.gov Concurrently, NMR spectroscopy combined with computational analysis has been pivotal in correlating the three-dimensional structures of somatostatin analogs with their receptor binding affinities and biological activities. mdpi.com These approaches facilitate a rational, structure-based design of new peptide analogs with enhanced stability and selectivity.

Applying these advanced computational techniques to Somatostatin-14 (3-14) is a logical and necessary next step. Key future research efforts should include:

De novo structure prediction and MD simulations: To determine the most stable conformations of the (3-14) fragment in different environments.

Molecular docking: To predict its binding modes with SSTRs and other potential molecular targets.

Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models that can guide the synthesis of novel analogs with optimized properties.

These computational endeavors will accelerate the discovery process, reduce the reliance on costly and time-consuming empirical screening, and provide a theoretical framework for understanding the fragment's function at a molecular level.

Table 2: Computational Methods in Somatostatin Research

Computational Method Application in Somatostatin Research Potential for Somatostatin-14 (3-14)
Molecular Dynamics (MD) Simulations Studying conformational dynamics and stability of SST-14 nih.gov Predicting 3D structure and flexibility of the fragment.
Molecular Docking Understanding binding interactions of SST-14 with receptors and other proteins mdpi.com Identifying potential binding partners and modes of interaction.
NMR-based Structural Analysis Determining the solution structure of SST-14 and its analogs mdpi.com Elucidating the precise 3D conformation of the (3-14) fragment.
QSAR Correlating chemical structure of analogs with biological activity Guiding the rational design of novel, potent, and selective (3-14) ligands.

Exploration of Fragment-Specific Biological Roles within the Somatostatin System

The processing of the single preprosomatostatin gene into multiple active peptides, including Somatostatin-14, Somatostatin-28, and neuronostatin, underscores a fundamental principle of the somatostatin system: different fragments can have distinct biological roles. uniprot.org These forms exhibit tissue-specific expression patterns and varying affinities for SSTR subtypes, resulting in a diversity of function. guidetopharmacology.orgoup.com For instance, Somatostatin-14 is the predominant form in the pancreas and hypothalamus, while Somatostatin-28 is more prominent in the gut. mdpi.comoup.com

The specific biological purpose of the Somatostatin-14 (3-14) fragment is a significant enigma. Research indicates that the region encompassing residues 3-14 is particularly prone to aggregation, which may be relevant for the storage and secretion of the hormone. nih.gov However, beyond this, its functional role remains unassigned. It is imperative that future research addresses this knowledge gap by investigating whether Somatostatin-14 (3-14) has unique effects on:

Cell proliferation and apoptosis.

Hormone secretion from endocrine tissues.

Neuronal activity in the central and peripheral nervous systems.

Defining the specific role of this fragment will be key to fully understanding the complexity and elegance of the somatostatin system.

Q & A

Basic Research Questions

Q. How can researchers accurately determine the peptide content in Somatostatin-14 (3-14) Trifluoroacetate formulations?

  • Methodological Answer : The peptide content must be distinguished from the trifluoroacetate counterion using amino acid analysis (AAA) or mass spectrometry. For example, Sigma-Aldrich’s Exendin-4 trifluoroacetate salt specifies peptide content via lot-specific AAA data in certificates of analysis . Researchers should cross-reference total mass (including the counterion) with peptide-specific quantification methods to avoid overestimating active ingredient concentrations.

Q. What analytical techniques are recommended for quantifying residual trifluoroacetic acid (TFA) in peptide preparations?

  • Methodological Answer : Ion chromatography (IC) with conductivity detection is a validated method, achieving detection limits as low as 0.2 ppb for TFA . Pharmacopeial protocols (e.g., USP-NF) prescribe chromatographic separation using standard solutions and calibration curves to quantify TFA residues, with acceptance criteria ≤200 ppm in final products .

Q. What stability considerations are critical for storing Somatostatin-14 trifluoroacetate salts?

  • Methodological Answer : Stability is influenced by temperature, humidity, and solvent composition. Trifluoroacetate salts should be stored at -20°C in lyophilized form to prevent hydrolysis or decomposition . For reconstituted solutions, use freshly prepared buffers with neutral pH to minimize TFA-related acidity effects on peptide integrity .

Advanced Research Questions

Q. How does the trifluoroacetate counterion influence receptor binding assays for somatostatin analogs?

  • Methodological Answer : Trifluoroacetate may alter ionic interactions in receptor-ligand binding. For instance, TT-232 (a somatostatin derivative) exhibits nanomolar IC50 values in rat synaptosomal membranes, but control experiments using acetate salts are recommended to isolate counterion effects . Surface plasmon resonance (SPR) or competitive binding assays under varying ionic strengths can further clarify these interactions .

Q. How can synthesis protocols be optimized to reduce trifluoroacetate interference in biological studies?

  • Methodological Answer : Replace TFA with volatile alternatives (e.g., acetic acid) during reverse-phase HPLC purification. Post-synthesis, dialysis or size-exclusion chromatography can remove residual TFA . For sensitive assays, validate TFA removal via IC or NMR, ensuring concentrations are below thresholds that impact cellular viability (e.g., <50 nM in cell culture) .

Q. How should researchers address data contradictions caused by trifluoroacetate decomposition in experimental models?

  • Methodological Answer : Decomposition products like CF₃ and CO₂ can confound results in metabolic or spectroscopic studies. Use isotopic labeling (e.g., ¹³C-TFA) or tandem mass spectrometry to track TFA-derived fragments . In Antarctic snow studies, pre-concentration steps improved TFA quantification accuracy, a strategy applicable to biological matrices .

Key Considerations for Experimental Design

  • Baseline Controls : Include peptide analogs with alternative counterions (e.g., acetate) to isolate trifluoroacetate-specific effects .
  • Batch Variability : Request lot-specific certificates of analysis to account for trifluoroacetate content fluctuations .
  • Ethical Handling : Adhere to safety protocols for TFA waste disposal due to its environmental persistence and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.